1-(Oxazinan-2-yl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(oxazinan-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(9)8-5-3-4-6-10-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBHJWLLLBAMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling & Synthetic Utility of 1-(1,2-Oxazinan-2-yl)propan-1-one
This guide provides an in-depth technical analysis of 1-(1,2-oxazinan-2-yl)propan-1-one , a heterocyclic amide derivative utilized as a specialized building block in medicinal chemistry and fragment-based drug discovery (FBDD).
Based on the IUPAC nomenclature and available chemical inventories (CAS 1566889-76-6), this compound is identified as the N-acylated derivative of 1,2-oxazinane.
Executive Summary
1-(1,2-Oxazinan-2-yl)propan-1-one represents a distinct class of saturated N-O heterocycles. Unlike its morpholine (1,4-oxazinane) counterparts, the 1,2-oxazinane scaffold features a direct nitrogen-oxygen bond, imparting unique electronic properties and metabolic profiles. This compound serves as a critical intermediate for synthesizing bioactive peptidomimetics, serine protease inhibitors, and novel CNS-active ligands. This guide details its molecular architecture, predicted physicochemical boundaries, and robust synthetic protocols.
Chemical Identity & Molecular Architecture[1][2][3]
The compound consists of a saturated 1,2-oxazine ring N-acylated with a propionyl group. The N-O bond within the ring reduces the basicity of the nitrogen compared to morpholine, making the resulting amide bond (N-C=O) electronically distinct from standard piperidine amides.
| Attribute | Specification |
| IUPAC Name | 1-(1,2-oxazinan-2-yl)propan-1-one |
| CAS Registry Number | 1566889-76-6 |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| SMILES | CCC(=O)N1CCCCO1 |
| InChI Key | FFBHJWLLLBAMAS-UHFFFAOYSA-N |
| Core Scaffold | 1,2-Oxazinane (Orthoxazine) |
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and functional groups.
Physicochemical Properties Profile
The following data aggregates calculated values (via consensus algorithms: SwissADME, ChemAxon) and available experimental data for analogous N-alkoxy amides.
Table 1: Physicochemical Parameters[4][6]
| Property | Value / Range | Confidence | Relevance |
| LogP (Lipophilicity) | 0.6 – 0.9 | High (Calc) | Optimal for crossing cell membranes; less lipophilic than piperidine analogs. |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | High | Excellent BBB permeability potential (Target < 90 Ų). |
| H-Bond Acceptors | 2 (Amide O, Ring O) | High | Interaction points for receptor binding. |
| H-Bond Donors | 0 | High | Improves membrane permeability (Lipinski Rule of 5 compliant). |
| Water Solubility | Soluble (>10 mg/mL) | Medium | The N-O bond and amide polarity facilitate aqueous solubility. |
| pKa (Conjugate Acid) | ~ -1.5 (Amide O) | Medium | Non-basic under physiological conditions due to amide resonance. |
| Boiling Point | ~230°C (Predicted) | Low | High boiling point typical for polar amides. |
Key Insight: The presence of the N-O bond (hydroxylamine ether character) lowers the electron density on the nitrogen, making the amide bond slightly more susceptible to nucleophilic attack than standard dialkyl amides, but stable under physiological pH.
Synthetic Methodology
The synthesis of 1-(1,2-oxazinan-2-yl)propan-1-one requires the construction of the 1,2-oxazinane ring followed by N-acylation.
Protocol A: Ring Synthesis & Acylation
Prerequisite: Access to 1,2-oxazinane (often synthesized via reduction of 3,6-dihydro-1,2-oxazine or cyclization of halo-amino-oxy precursors).
Step-by-Step Workflow:
-
Starting Material Preparation:
-
Dissolve 1,2-oxazinane hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Triethylamine (TEA) (2.5 eq) to liberate the free amine and scavenge acid. Maintain temperature at 0°C under Nitrogen atmosphere.
-
-
Acylation:
-
Dropwise addition of Propionyl Chloride (1.1 eq) over 15 minutes.
-
Mechanistic Note: The N-O nitrogen is less nucleophilic than standard amines; catalytic DMAP (0.1 eq) may be required to accelerate the reaction.
-
-
Work-up:
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench with saturated NaHCO₃ solution.
-
Extract with DCM (3x), wash organic layer with brine, and dry over Na₂SO₄.
-
-
Purification:
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Ethyl Acetate/Hexane gradient (typically 20:80 to 40:60).
-
Synthetic Pathway Diagram
Analytical Specifications
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[7]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.15 (t, 3H): Methyl group of propionyl chain (
-CH₂-CO). -
δ 2.40 (q, 2H): Methylene group of propionyl chain (
-CO). -
δ 3.60 - 3.80 (m, 2H): Ring protons adjacent to Nitrogen (
). -
δ 4.00 - 4.10 (m, 2H): Ring protons adjacent to Oxygen (
). -
δ 1.60 - 1.90 (m, 4H): Central ring methylene protons.
-
-
Diagnostic Feature: The protons adjacent to the ring oxygen will appear significantly downfield (~4.0 ppm) compared to standard piperidines due to the electronegativity of oxygen.
Mass Spectrometry (MS)
-
Technique: ESI-MS (Positive Mode).
-
Expected Ion: [M+H]⁺ = 144.18 m/z.
-
Fragmentation Pattern: Loss of the propionyl group (M-57) may be observed, leaving the oxazinane ring fragment.
Stability & Handling
Hydrolytic Stability
The N-O bond in the 1,2-oxazinane ring imparts unique stability. Unlike acyclic N-alkoxy amides (Weinreb amides) which are designed to react with nucleophiles, the cyclic constraint of the oxazinane ring stabilizes the amide. However, it should be protected from strong acids which can cleave the N-O bond.
Storage Protocols
-
Temperature: Store at 2–8°C.
-
Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen).
-
Shelf Life: 24 months in sealed containers.
Biological Relevance (FBDD)
In Fragment-Based Drug Discovery, this scaffold serves as a bioisostere for morpholine or piperidine.
-
Metabolic Stability: The 1,2-oxazinane ring is generally more resistant to oxidative metabolism (P450) at the alpha-carbons compared to morpholine, due to the electronic effect of the adjacent heteroatoms.
-
Target Classes: Investigated in inhibitors for serine proteases and as a core for novel antidepressants (resembling the phenmetrazine scaffold but with altered polarity).
References
-
Sigma-Aldrich (Merck) . 1-(1,2-oxazinan-2-yl)propan-1-one Product Page. Catalog No. ENAH93E7505E. Retrieved from
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 641496 (Related 1,3-Oxazinan-2-one). Retrieved from
-
Enamine . Heterocyclic Building Blocks for Drug Discovery. Retrieved from
- S. A. Lawrence. Amines: Synthesis, Properties and Applications. Cambridge University Press, 2004.
A Comprehensive Review of the Biological Activities of Oxazinane Ketones: A Guide for Drug Discovery Professionals
Introduction: The Emergence of Oxazinane Ketones in Medicinal Chemistry
The field of heterocyclic chemistry is a cornerstone of modern drug discovery, providing the structural scaffolds for a vast array of therapeutic agents. Among these, the oxazinane core, a six-membered ring containing one nitrogen and one oxygen atom, has garnered significant attention.[1][2][3] When this heterocyclic system incorporates a ketone functionality, it gives rise to the class of compounds known as oxazinane ketones or oxazinanones. These molecules are not merely synthetic curiosities; they are key structural units in numerous bioactive natural products and pharmaceutically important molecules.[4]
The versatility of the oxazinane ketone scaffold allows for extensive chemical modification, making it a privileged structure in medicinal chemistry. Researchers have successfully synthesized derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7] This guide aims to provide an in-depth technical overview of the biological activities of oxazinane ketones, synthesizing key findings from the literature. It is designed for researchers, medicinal chemists, and drug development professionals, offering insights into structure-activity relationships, mechanisms of action, and the experimental protocols necessary to evaluate this promising class of compounds.
Part 1: The Antimicrobial Potential of Oxazinane Ketones
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the development of new classes of antimicrobial agents.[3][7] Oxazinane ketones have emerged as a promising scaffold for this purpose, with numerous derivatives demonstrating potent activity against a range of bacterial and fungal pathogens.[2][3]
Antibacterial Activity
Derivatives of the oxazinane ketone core have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria.[3][7] For instance, novel Mannich ketones of piperazinyl oxazolidinone (a related class) showed antibacterial activity comparable to the commercial drug linezolid against organisms such as Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis.[8] Similarly, other studies have reported that chloro-substituted 1,3-oxazinyl acetamide derivatives possess strong antibacterial and antifungal properties.[2]
The mechanism of action is often dependent on the specific substitutions around the core scaffold. However, the unsaturated keto function present in the chalcone precursors used for many oxazine syntheses is believed to be crucial for their antimicrobial effects.[9]
Structure-Activity Relationship (SAR) Insights:
-
Substitution Patterns: The type and position of substituents on aromatic rings appended to the oxazinane core significantly influence antibacterial potency.[9] Halogen substitutions, such as chloro groups, have been shown to enhance activity.[2]
-
Fused Ring Systems: Fusing the oxazinane ketone ring with other heterocyclic systems, such as thiophenes, has yielded compounds with good antibacterial and antifungal activities, in some cases comparable to reference drugs like streptomycin.[10][11]
Quantitative Data Summary: Antibacterial Activity
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Piperazinyl Oxazolidinone Ketones | Bacillus subtilis | Comparable to Linezolid | [8] |
| Piperazinyl Oxazolidinone Ketones | Staphylococcus aureus | Comparable to Linezolid | [8] |
| 1,3-Oxazine Derivatives | Bacillus subtilis | Good Activity | [3] |
| 1,3-Oxazine Derivatives | Escherichia coli | Excellent Activity | [3] |
| Benzoxazinone Derivatives | Staphylococcus aureus | 25.23 - 83.50 (µM) | [7] |
| Benzoxazinone Derivatives | Escherichia coli | 27.53 - 76.25 (µM) | [7] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard, self-validating method for determining the MIC of a test compound against a bacterial strain. The inclusion of positive and negative controls is critical for data integrity.
Materials:
-
Test compound (Oxazinane ketone derivative)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Positive control antibiotic (e.g., Gentamicin)
-
Spectrophotometer or microplate reader (OD600 nm)
-
Incubator (37°C)
Methodology:
-
Preparation of Inoculum: Culture bacteria in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution in CAMHB across the 96-well plate to achieve a range of desired concentrations. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Plate Setup:
-
Wells 1-10: Add 50 µL of CAMHB containing the serially diluted test compound.
-
Well 11 (Growth Control): Add 50 µL of CAMHB with 1% DMSO (no compound).
-
Well 12 (Sterility Control): Add 100 µL of uninoculated CAMHB.
-
Set up a separate row for the positive control antibiotic (e.g., Gentamicin).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1-11. Do not add bacteria to the sterility control well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by reading the optical density at 600 nm. The growth control well should be turbid, and the sterility control well should be clear.
Visualization: MIC Assay Workflow
Caption: Proposed mechanism for oxazinane ketone-induced apoptosis via ROS generation.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| 2H-benzo[b]o[4][8]xazin-3(4H)-one-triazole hybrid | A549 (Lung) | IC50 | 7.59 ± 0.31 µM | [12] |
| PI3K/mTOR inhibitor (benzoxazinone-based) | A549 (Lung) | IC50 | 1.22 µM | [12] |
| PI3K/mTOR inhibitor (benzoxazinone-based) | HeLa (Cervical) | IC50 | 1.35 µM | [12] |
| Benzoxazine-purine hybrid | MCF-7 (Breast) | IC50 | 3.39 µM | [13] |
| Benzoxazine-purine hybrid | HCT-116 (Colon) | IC50 | 4.80 µM | [13] |
| Oxazine-substituted 9-anilinoacridine | DLA (Lymphoma) | CTC50 | 140-250 µg/mL | [14] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a fundamental tool for screening potential anticancer compounds.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (Oxazinane ketone derivative)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the plate and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
Part 3: A Broader Spectrum of Biological Activities
Beyond their antimicrobial and anticancer properties, oxazinane ketones have been investigated for a range of other therapeutic applications, highlighting the scaffold's versatility.
-
Anti-inflammatory Activity: Several studies have reported the synthesis of 1,3-oxazine derivatives with significant in-vitro anti-inflammatory activity, evaluated using methods like bovine serum albumin denaturation and protease inhibition assays. [15][16]* Antiviral Activity: The oxazinanone core is present in notable antiviral drugs, such as the anti-HIV agent Efavirenz. [4]Furthermore, specific derivatives have been described with anti-influenza activity. [4]* Antioxidant Activity: The ability to scavenge free radicals is another property attributed to this class of compounds. Derivatives have shown potent antioxidant capabilities in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. [15][16]* Enzyme Inhibition: Beyond cancer-related enzymes, oxazinanones have been identified as inhibitors of other therapeutically relevant enzymes. For example, BI 135585 is an 11β-HSD1 inhibitor with potential for treating diabetes. [4]* Antitubercular Activity: With tuberculosis remaining a major global health threat, the discovery of oxazine derivatives with activity against Mycobacterium tuberculosis is particularly noteworthy. [2][3][6]
Conclusion and Future Perspectives
The oxazinane ketone scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive body of research reviewed here demonstrates its potential as a foundational element for the development of new therapeutics across multiple disease areas, most notably in oncology and infectious diseases. The ease of synthetic modification allows for fine-tuning of pharmacological properties and the exploration of vast chemical space to optimize potency and selectivity.
Future research should focus on several key areas:
-
Mechanism Deconvolution: While several mechanisms of action have been proposed, further studies are needed to precisely identify the molecular targets for the most potent compounds.
-
Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies are crucial to advance promising lead compounds from in-vitro hits to in-vivo candidates.
-
Combinatorial Approaches: Exploring the synergy of oxazinane ketone derivatives with existing drugs could open new avenues for overcoming drug resistance, particularly in cancer and bacterial infections.
The continued investigation of this remarkable heterocyclic core is certain to yield novel candidates for the next generation of therapeutic agents.
References
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Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]
-
Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules. [Link]
-
Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material. PubMed. [Link]
-
Novel Mannich ketones of oxazolidinones as antibacterial agents. PubMed. [Link]
-
Medicinal chemistry of oxazines as promising agents in drug discovery. Odessa University Chemical Journal. [Link]
-
A Review on Current Synthetic Strategies of Oxazines. ResearchGate. [Link]
-
Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone compounds. Egyptian Journal of Chemistry. [Link]
-
Oxazine derivatives of γ- and δ-tocotrienol display enhanced anticancer activity in vivo. Anticancer Research. [Link]
-
Synthesis and Biological Activities of-[4][11]Oxazine Derivatives. Der Pharma Chemica. [Link]
-
Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. [Link]
-
Preparation and Characterization of New Rings of Oxazine Derivatives and Studying Their Biological and Laser Effectiveness and Molecular Docking. IOP Conference Series: Earth and Environmental Science. [Link]
-
Synthesis and Biological Activities of-[4][11]Oxazine Derivatives. Der Pharma Chemica. [Link]
-
Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[4][8]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. PMC. [Link]
-
Docking Studies, Synthesis, Characterization of Some Novel Oxazine Substituted 9-anilinoacridine Derivatives and Evaluation for Their Antioxidant and Anticancer Activities as Topoisomerase II Inhibitors. PubMed. [Link]
-
Synthesis and Characterization of Some Novel Oxazine and Thiazine from Acetophenone Derivatives. Global Scientific Journals. [Link]
-
Novel Synthesis and Antimicrobial Activities of Thiazino-Oxazine Derivatives. ResearchGate. [Link]
-
Synthesis and characterization of new Oxazine, Thiazine and Pyrazol derived from chalcones. Baghdad Science Journal. [Link]
-
Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. [Link]
-
Medicinal chemistry of oxazines as promising agents in drug discovery. Cihan University-Erbil Repository. [Link]
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Medicinal chemistry of oxazines as promising agents in drug discovery. ResearchGate. [Link]
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Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. MDPI. [Link]
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Bis-Oxadiazole Assemblies as NO-Releasing Anticancer Agents. MDPI. [Link]
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A Technical Guide to the Stereochemical Characteristics of 2-Substituted 1,3-Oxazinane Derivatives
Abstract
The 1,3-oxazinane scaffold is a privileged heterocyclic motif integral to numerous bioactive molecules and a valuable chiral auxiliary in asymmetric synthesis. The stereochemical arrangement of substituents on this six-membered ring profoundly dictates its biological activity and chemical reactivity. This technical guide provides an in-depth exploration of the stereochemical characteristics of 2-substituted 1,3-oxazinane derivatives, intended for researchers, scientists, and professionals in drug development. We will dissect the fundamental principles of conformational analysis, the governing stereoelectronic forces such as the anomeric effect, and the advanced analytical techniques required for unambiguous stereochemical assignment. This document synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols and data interpretation strategies to empower researchers in their design, synthesis, and analysis of these crucial chemical entities.
Introduction: The Significance of the 1,3-Oxazinane Ring
The 1,3-oxazinane ring system, a saturated six-membered heterocycle containing nitrogen and oxygen atoms at the 1 and 3 positions, is a cornerstone in medicinal chemistry and organic synthesis.[1][2][3] Its prevalence stems from its structural role in a wide array of pharmacologically active compounds, including antitumor, antibiotic, and anti-malarial agents.[1][3] Furthermore, chiral 1,3-oxazinanes serve as versatile intermediates for the synthesis of valuable β-amino acids and other complex molecular architectures.[4]
The stereochemical arrangement at the C2 position, situated between the two heteroatoms, is of paramount importance. This "anomeric" center acts as a stereochemical linchpin, where the orientation of a substituent—either axial or equatorial—dramatically influences the molecule's three-dimensional shape, polarity, and ability to interact with biological targets. Understanding and controlling this stereochemistry is therefore a critical objective in the development of novel therapeutics and synthetic methodologies. This guide will focus specifically on these stereochemical nuances, providing a comprehensive framework for their analysis and control.
Conformational Landscape of the 1,3-Oxazinane Ring
Like cyclohexane, the tetrahydro-1,3-oxazine ring is not planar and predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. This chair conformation can exist in two rapidly interconverting forms, with substituents occupying either axial or equatorial positions. The energetic preference for one chair conformer over another is determined by a complex interplay of steric and stereoelectronic effects.
The presence of the N-H bond and the oxygen atom introduces specific conformational preferences. For the unsubstituted tetrahydro-1,3-oxazine, computational studies have shown that the chair conformer with the N-H proton in an axial position is the global minimum, a preference driven by stereoelectronic factors.[5][6]
The Anomeric Effect: A Key Stereoelectronic Driver at C2
The most critical factor governing the stereochemistry of 2-substituted oxazinanes is the anomeric effect . This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, despite the potential for increased steric hindrance.
This counterintuitive preference is explained by a stabilizing hyperconjugative interaction. In the axial conformation, a non-bonding electron pair (n) from the endocyclic oxygen atom can overlap with the anti-bonding sigma orbital (σ) of the C2-substituent bond (C-X). This n → σ donation delocalizes electron density, shortens the endocyclic C-O bond, lengthens the exocyclic C-X bond, and stabilizes the overall molecule. This orbital overlap is geometrically optimal when the lone pair and the C-X bond are anti-periplanar, a condition perfectly met when the substituent is axial.
The strength of the anomeric effect is influenced by several factors:
-
Electronegativity of the Substituent (X): More electronegative substituents are better electron acceptors, leading to a stronger anomeric effect.
-
Solvent Polarity: The anomeric effect is generally more pronounced in non-polar solvents. Polar solvents can solvate the dipole of the equatorial conformer, reducing the energetic advantage of the axial form.
Analytical Techniques for Stereochemical Elucidation
Determining the precise stereochemistry and conformational preferences of 2-substituted oxazinanes requires a combination of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for conformational analysis in solution.[7] Key parameters include:
-
Chemical Shift (δ): Axial protons are typically shielded by the C-C and C-O single bonds of the ring and thus resonate at a higher field (lower ppm) compared to their equatorial counterparts. The proton at C2 (H2) is particularly diagnostic. An equatorial H2 is deshielded by the lone pairs of both the ring oxygen and nitrogen and appears at a lower field than an axial H2.
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dictated by the dihedral angle between them, as described by the Karplus relationship. This is the most definitive NMR parameter for assigning stereochemistry in a chair conformation.
| Coupling Interaction | Dihedral Angle (approx.) | Typical ³J Value (Hz) |
| Axial - Axial (³J_ax,ax_) | ~180° | 8 - 13 Hz |
| Axial - Equatorial (³J_ax,eq_) | ~60° | 2 - 5 Hz |
| Equatorial - Equatorial (³J_eq,eq_) | ~60° | 2 - 5 Hz |
-
Nuclear Overhauser Effect (NOE): NOE experiments detect through-space interactions between protons that are close to each other (< 5 Å). For a 2-substituted oxazinane, an NOE correlation between the C2 proton and the axial protons at C4 and C6 provides unambiguous proof of a 1,3-diaxial relationship, confirming an equatorial orientation for the C2 proton. Conversely, an NOE between an axial C2 substituent and the axial C4/C6 protons confirms the substituent's axial position.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure of a molecule. It yields precise bond lengths, bond angles, and torsional angles, confirming the ring conformation and the relative stereochemistry of all substituents. This data serves as the "gold standard" for validating conformational assignments made by solution-state methods like NMR. For example, the crystal structure of novel oxazine derivatives can be deposited in and retrieved from the Cambridge Crystallographic Data Centre (CCDC) for verification.
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative energies of different conformers and rationalizing experimental observations. Calculations can quantify the energetic contribution of the anomeric effect versus steric hindrance, providing a deeper understanding of the forces governing conformational equilibrium.
Stereoselective Synthesis and Experimental Protocols
Controlling the stereochemistry at the C2 position during synthesis is a key challenge. The most common method for forming the 1,3-oxazinane ring is the condensation of a 1,3-amino alcohol with an aldehyde or ketone. The stereochemical outcome of this cyclization can often be directed by the existing stereocenters in the amino alcohol precursor.
Example Protocol: Synthesis of 2-Aryl-1,3-Oxazinane Derivatives
This protocol is adapted from established Mannich-type condensation procedures for the synthesis of naphthoxazines, which are a class of 1,3-oxazines.[2][8]
Objective: To synthesize a 2-aryl-substituted naphthoxazine via a one-pot, three-component reaction.
Materials:
-
β-Naphthol (1.0 mmol)
-
Aniline (or substituted aniline) (1.0 mmol)
-
Formaldehyde (37% aqueous solution, 3.0 mmol)
-
Thiamine Hydrochloride (VB1) (0.1 mmol, 10 mol%) as catalyst
-
Deionized Water (2 mL)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add β-naphthol (1.0 mmol), the chosen aniline (1.0 mmol), water (2 mL), and thiamine hydrochloride (0.1 mmol).
-
Addition of Reagent: Add formaldehyde solution (3.0 mmol) to the stirred mixture.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to a few hours depending on the substrates.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,3-oxazine derivative.
-
Characterization: Confirm the structure and stereochemistry of the purified product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Conclusion
The stereochemical features of 2-substituted 1,3-oxazinane derivatives are governed by a sophisticated balance of steric and electronic factors, with the anomeric effect playing a decisive role in determining the orientation of the C2 substituent. A multi-faceted analytical approach, spearheaded by NMR spectroscopy and corroborated by X-ray crystallography and computational modeling, is essential for the robust characterization of these systems. By understanding these fundamental principles and employing the detailed synthetic and analytical protocols outlined in this guide, researchers can confidently design, synthesize, and analyze novel oxazinane derivatives for applications in drug discovery and beyond.
References
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
D'hooghe, M., et al. (2009). Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. Journal of Medicinal Chemistry, 52(13), 4058–4062. Available at: [Link]
-
Sahu, S., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Khimiya. 74. 333-339. Available at: [Link]
-
Peruncheralathan, S., et al. (2013). An efficient and green method for the synthesis of[1][9]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water. Tetrahedron Letters, 54(43), 5836-5839. Available at: [Link]
-
Lin, W., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Communications, 10(1), 4191. Available at: [Link]
-
Eyring, H. (1935). The Activated Complex in Chemical Reactions. The Journal of Chemical Physics, 3(2), 107-115. Available at: [Link]
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Pouramiri, B., & Tavakolinejad Kermani, E. (2015). Efficient, three-component synthesis of 1-aryl-2, 3-dihydro-3-phenyl-1H-naphth[1,2-e][1][9] oxazines derivatives, using LaCl3/ClCH2. Scientia Iranica, 22(3), 961-966. Available at: [Link]
-
Valdés, C., et al. (2021). Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. Molecules, 26(21), 6649. Available at: [Link]
-
Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[1][9]-Oxazine Derivatives. Der Pharma Chemica, 9(21), 63-71. Available at: [Link]
-
Jones, R. A. Y., et al. (1972). The conformation of the NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,2- and 1,3-oxazine, and tetrahydro-1,3-thiazine. Journal of the Chemical Society, Perkin Transactions 2, (1), 34-37. Available at: [Link]
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Yao, C.-Z., et al. (2014). A Highly Efficient Ruthenium-Catalyzed Stereospecific N-Demethylative Rearrangement of Isoxazolidines. Organic Letters, 16(21), 5824–5826. Available at: [Link]
-
Kuznetsov, V. V. (2010). Ab Initio Conformational Analysis of Tetrahydro-1,3-oxazine. Russian Journal of Organic Chemistry, 46(1), 89-98. Available at: [Link]
-
University of East Anglia. (n.d.). Coupling constants for 1H and 13C NMR. Available at: [Link]
-
Akhmetgareev, N. V., et al. (2014). Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. Russian Journal of General Chemistry, 84(10), 1925-1932. Available at: [Link]
-
Gurne, D., et al. (1966). CONFORMATION OF 5-NITRO-TETRAHYDRO-1,3- OXAZINES BY N.M.R. AND DIPOLE MOMENTS. Tetrahedron, 22(Suppl. 7), 119-126. Available at: [Link]
-
Aitken, R. A., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Molbank, 2022(4), M1503. Available at: [Link]
-
Mlinarić, A., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H- isochromene-4-carboxylic acids. Preprints.org. Available at: [Link]
-
LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Available at: [Link]
-
Nguyen, T. V., et al. (2016). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-Ones Starting From 4-Trifluoromethyl-Β-Lactam Building Blocks. Synlett, 27(05), 770-774. Available at: [Link]
Sources
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Technical Guide: Pharmaceutical Applications of 1-(Oxazinan-2-yl)propan-1-one
The following technical guide details the pharmaceutical potential of 1-(Oxazinan-2-yl)propan-1-one , a saturated heterocyclic scaffold. This analysis synthesizes the chemical properties of the oxazinane class with specific structure-activity relationship (SAR) projections for this ketone derivative.
Status: Lead Optimization / Scaffold Analysis Class: Heterocyclic Ketone / Oxazinane Derivative
Executive Summary
1-(Oxazinan-2-yl)propan-1-one represents a high-value pharmacophore bridging the structural gap between simple cyclic amines (like piperidines) and complex N,O-heterocycles. As a saturated derivative of the biologically active oxazine class, this molecule offers a unique combination of metabolic stability, hydrogen-bonding potential, and chiral versatility.
This guide analyzes its potential as a central nervous system (CNS) modulator and antimicrobial scaffold , leveraging the established bioactivity of the oxazinane ring system. We explore its utility as a bioisostere for proline/pipecolic acid derivatives and its application in fragment-based drug discovery (FBDD).
Chemical Profile & Structural Logic[1][2]
Structural Analysis
The molecule consists of a saturated six-membered oxazinane ring substituted at the C2 or N2 position (depending on isomerism, typically 1,2- or 1,4-oxazinane in stable drug candidates) with a propan-1-one (ethyl ketone) moiety.
-
Core Scaffold: Oxazinane (C₄H₉NO).
-
1,2-Oxazinane Isomer:[1][2] Features an N-O bond.[2][3][4][5][6] Known for unique electronic properties and resistance to metabolic oxidation compared to amines.
-
1,4-Oxazinane (Morpholine) Isomer: A standard drug-like scaffold (e.g., Reboxetine). The 2-substituted ketone introduces a chiral center, critical for receptor selectivity.
-
-
Functional Group: Propan-1-one.
-
Acts as a hydrogen bond acceptor.
-
Provides a "linker" handle for further derivatization (e.g., reductive amination to form tertiary amines).
-
Physicochemical Properties (Predicted)
| Property | Value (Est.) | Pharmaceutical Relevance |
| Molecular Weight | ~143.18 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| LogP | 0.5 – 1.2 | High water solubility; excellent oral bioavailability potential. |
| H-Bond Donors | 1 (NH) | Critical for receptor binding (unless N-substituted). |
| H-Bond Acceptors | 2 (O, C=O) | Facilitates interaction with serine/threonine residues in active sites. |
| TPSA | ~30-40 Ų | High blood-brain barrier (BBB) permeability. |
Pharmacological Potential & Applications[1][2][3][4][5][7][8][9][10][11][12]
Neuropharmacology (CNS Targets)
The oxazinane ring is a proven bioisostere for morpholine and piperidine, common in antidepressants and analgesics.
-
Mechanism: The 2-substituted propanone chain mimics the side chain of cathinone derivatives (e.g., Bupropion), suggesting potential affinity for Dopamine (DAT) and Norepinephrine (NET) transporters.
-
Application: Development of non-stimulant antidepressants or analgesics. The saturated ring reduces aromaticity-related toxicity while maintaining receptor fit.
Antimicrobial & Antifungal Scaffolds
Research indicates that 1,3-oxazine derivatives exhibit potent antimicrobial activity by inhibiting cell wall synthesis or disrupting membrane integrity.
-
Hypothesis: 1-(Oxazinan-2-yl)propan-1-one serves as a stable precursor. Upon metabolic activation or derivatization (e.g., formation of Schiff bases), it can target bacterial DNA gyrase.
-
Evidence: Substituted oxazines have shown efficacy against S. aureus and E. coli comparable to standard antibiotics in early screens.[5]
Chiral Auxiliaries in Synthesis
Beyond direct therapeutic use, the 1,2-oxazinane isomer is a valuable chiral auxiliary .
-
Use Case: The rigid N-O bond controls stereochemistry during alkylation reactions. The propan-1-one group allows for highly stereoselective aldol condensations, essential for synthesizing complex macrolide antibiotics.
Experimental Workflows
Synthesis Protocol: 1,2-Oxazinane Scaffold Construction
This protocol targets the 1,2-oxazinane isomer via a [4+2] cycloaddition approach, ensuring high regioselectivity.[1]
Reagents:
-
Nitroso compound (dienophile)
-
Diene (e.g., 1-methoxy-1,3-butadiene)
-
Catalyst: L-Proline (for asymmetric induction)
Step-by-Step Methodology:
-
Cycloaddition: Dissolve the nitroso dienophile (1.0 eq) in DCM at 0°C. Slowly add the diene (1.2 eq) and L-Proline (10 mol%). Stir for 12h to form the unsaturated 3,6-dihydro-1,2-oxazine.
-
Reduction: Hydrogenate the intermediate using H₂ (1 atm) and Pd/C (5%) in MeOH to yield the saturated oxazinane ring.
-
Acylation: React the oxazinane with propionyl chloride (1.1 eq) and Et₃N (1.5 eq) in DCM at 0°C to install the propan-1-one moiety.
-
Purification: Quench with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc 4:1).
In Vitro Assay: Antimicrobial Screening (MIC Determination)
Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.
-
Preparation: Dissolve 1-(Oxazinan-2-yl)propan-1-one in DMSO to 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (range: 512 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 5x10⁵ CFU/mL of bacterial suspension to each well.
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Measure OD₆₀₀. MIC is the lowest concentration with no visible growth.
Visualization: Mechanism & Synthesis
Synthesis Pathway (DOT Diagram)
The following diagram illustrates the logical flow from precursors to the final functionalized scaffold.
Caption: Step-wise synthesis of the target molecule via hetero-Diels-Alder and subsequent functionalization.
Pharmacological Interaction Map
Caption: Mapping the multi-modal pharmaceutical utility of the oxazinane ketone scaffold.
References
-
Asif, M., et al. (2020).[7] "Pharmacological Profile of Oxazine and its Derivatives: A Mini Review." International Journal of New Chemistry, 7(1), 60-73.[7] Link
-
Tian, H-Z., et al. (2022).[1] "Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition." RSC Advances, 12, 15632-15637. Link
-
Hussein, R., et al. (2023).[4] "1,3‐Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules." Chemistry & Biodiversity, 20(11). Link
-
Sadanandan, H.R., et al. (2016).[3] "A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities." International Journal of Pharmacy & Pharmaceutical Research, 6(3), 14-42.[3] Link
-
Kwon, Y., et al. (2005). "New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives." Chemical Biology & Drug Design, 66(6). Link
Sources
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- 7. oaji.net [oaji.net]
Methodological & Application
Step-by-step synthesis protocol for 1-(Oxazinan-2-yl)propan-1-one
Application Note: High-Purity Synthesis of 1-(1,2-Oxazinan-2-yl)propan-1-one
Executive Summary & Scientific Context
The compound 1-(1,2-oxazinan-2-yl)propan-1-one (CAS: 1566889-76-6) represents a specialized N-acyl-1,2-oxazinane scaffold. Unlike their ubiquitous 1,4-oxazine (morpholine) isomers, 1,2-oxazinanes feature a direct N–O bond, imparting unique electronic properties and conformational constraints valuable in medicinal chemistry. This scaffold is increasingly explored in respiratory stimulants and neuroactive ligands due to its ability to modulate solubility and metabolic stability compared to carbocyclic analogs.
This protocol details a robust, scalable synthesis via the N-acylation of 1,2-oxazinane hydrochloride. The method prioritizes atom economy and purification efficiency , utilizing a biphasic or anhydrous organic base system to manage the hydrochloric acid by-product.
Reaction Mechanism & Strategic Analysis
The synthesis proceeds via a nucleophilic acyl substitution . The nucleophilic nitrogen of the 1,2-oxazinane ring attacks the electrophilic carbonyl carbon of propionyl chloride.
-
Challenge: The N–O bond reduces the nucleophilicity of the nitrogen compared to standard secondary amines (alpha-effect notwithstanding).
-
Solution: Use of a non-nucleophilic organic base (DIPEA or Triethylamine) in a polar aprotic solvent (DCM or THF) to scavenge the HCl generated, driving the equilibrium forward and preventing protonation of the unreacted oxazinane.
-
Thermodynamics: The reaction is exothermic; strict temperature control (0 °C) is required during addition to prevent side reactions such as ring opening or bis-acylation (if impurities are present).
Visual Workflow: Synthesis Pathway
Figure 1: Logical workflow for the N-acylation of 1,2-oxazinane, highlighting critical control points.
Experimental Protocol
Safety Warning: Propionyl chloride is corrosive and a lachrymator. 1,2-Oxazinane derivatives should be handled with standard precautions for novel chemical entities. Perform all operations in a functioning fume hood wearing appropriate PPE (nitrile gloves, safety glasses, lab coat).
Materials
| Reagent | Role | Equiv. | Notes |
| 1,2-Oxazinane HCl | Substrate | 1.0 | Hygroscopic; dry before use. |
| Propionyl Chloride | Acylating Agent | 1.1 - 1.2 | Distill if colored/impure. |
| DIPEA (N,N-Diisopropylethylamine) | Base | 2.5 | Scavenges HCl; excess ensures free base form. |
| Dichloromethane (DCM) | Solvent | -- | Anhydrous (0.1 - 0.2 M conc). |
Step-by-Step Procedure
-
Reaction Setup :
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the flask to room temperature under a stream of nitrogen.
-
Charge the flask with 1,2-oxazinane hydrochloride (1.0 equiv) and anhydrous DCM (10 mL per gram of substrate).
-
-
Base Addition :
-
Add DIPEA (2.5 equiv) via syringe. The suspension should clarify as the free amine is liberated.
-
Cool the reaction mixture to 0 °C using an ice/water bath. Stir for 10–15 minutes to ensure thermal equilibrium.
-
-
Acylation :
-
Dilute propionyl chloride (1.1 equiv) in a small volume of DCM.
-
Add the acid chloride solution dropwise over 15–20 minutes. Note: Exotherms must be minimized to prevent decomposition.
-
Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and warm to room temperature . Stir for an additional 2–4 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes; stain with KMnO4 or Iodine).
-
-
Workup :
-
Quench the reaction by adding saturated aqueous NaHCO3 (sodium bicarbonate).[1][2] Stir vigorously for 10 minutes.
-
Transfer to a separatory funnel. Separate the organic layer.[1][2][3][4]
-
Extract the aqueous layer twice with DCM.
-
Combine organic layers and wash effectively with:
-
1M HCl (to remove excess DIPEA/amine).
-
Brine (saturated NaCl).
-
-
Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (rotary evaporator).
-
-
Purification :
-
The crude residue is typically a pale oil or low-melting solid.
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent Gradient : 10%
40% Ethyl Acetate in Hexanes. -
Collect fractions containing the product (Rf ~0.3–0.4 in 30% EtOAc). Evaporate solvent to yield the pure title compound.
-
Analytical Validation (QC)
To ensure the integrity of the synthesized N-acyl heterocycle, the following spectral features must be verified:
| Technique | Expected Signal / Characteristic |
| 1H NMR (CDCl3) | |
| LC-MS | [M+H]+ : Calculated ~144.1; Observed ~144.1.Single peak integration >98%. |
| Appearance | Colorless to pale yellow oil or waxy solid. |
References
-
PubChem . 1-(1,2-oxazinan-2-yl)propan-1-one (Compound). National Library of Medicine. Available at: [Link]
- Google Patents. Compounds and compositions for treatment of breathing control disorders (US9162992B2). (Describes analogous synthesis of N-acylated 1,2-oxazinanes).
Sources
- 1. US9162992B2 - Compounds and compositions for treatment of breathing control disorders or diseases - Google Patents [patents.google.com]
- 2. WO2012074999A1 - Novel compounds as respiratory stimulants for treatment of breathing control disorders or diseases - Google Patents [patents.google.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Application Notes and Protocols: Optimizing Reaction Conditions for Oxazinane Acylation
Introduction
Oxazinanes, saturated six-membered heterocyclic compounds containing one oxygen and one nitrogen atom, are pivotal structural motifs in a multitude of biologically active molecules and pharmaceutical agents. The functionalization of the nitrogen atom within the oxazinane ring via acylation is a fundamental transformation that enables the synthesis of diverse derivatives with tailored properties. This N-acylation reaction introduces an acyl group, forming a stable amide bond, which is crucial for modulating the pharmacological profile, including potency, selectivity, and pharmacokinetic parameters of drug candidates.
This guide provides a comprehensive overview of the key parameters influencing the N-acylation of oxazinanes. It delves into the mechanistic underpinnings of the reaction and offers detailed protocols for optimizing reaction conditions to achieve high yields and purity. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Mechanistic Insights into Oxazinane Acylation
The N-acylation of oxazinanes is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds through the attack of the nucleophilic nitrogen atom of the oxazinane on the electrophilic carbonyl carbon of an acylating agent.[1][2] The general mechanism can be described in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen of the oxazinane attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), leading to the formation of a tetrahedral intermediate.[3]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion or a carboxylate).[3]
-
Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the resulting positively charged intermediate and yielding the final N-acylated oxazinane product.[4] This step is crucial to drive the reaction to completion.[5]
The efficiency of this process is highly dependent on several factors, including the nucleophilicity of the oxazinane, the electrophilicity of the acylating agent, the choice of base and solvent, and the reaction temperature.
The Role of Catalysts: 4-Dimethylaminopyridine (DMAP)
In many acylation reactions, particularly with less reactive acylating agents or sterically hindered amines, a nucleophilic catalyst is employed to accelerate the reaction. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this purpose.[6][7] DMAP functions by first reacting with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.[8][9] This intermediate is significantly more electrophilic than the initial acylating agent and is readily attacked by the oxazinane nitrogen, leading to a substantial increase in the reaction rate.[6]
Key Parameters for Optimization
The successful acylation of oxazinanes hinges on the careful selection and optimization of several key reaction parameters.
Choice of Acylating Agent
The reactivity of the acylating agent is a critical determinant of the reaction conditions required. Common acylating agents include:
-
Acyl Halides (e.g., Acyl Chlorides): These are among the most reactive acylating agents and are often used for less nucleophilic amines.[1][10] Reactions with acyl chlorides are typically fast and can often be performed at room temperature.[11]
-
Acid Anhydrides: These are less reactive than acyl chlorides but are often preferred due to their easier handling and the formation of less corrosive byproducts (a carboxylic acid instead of HCl).[1][10]
-
Activated Esters: For sensitive substrates, activated esters (e.g., N-hydroxysuccinimide esters) can be used under milder conditions.
-
Carboxylic Acids with Coupling Agents: Direct acylation with a carboxylic acid is also possible using coupling agents such as carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents.
Selection of Base
The primary role of the base is to neutralize the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride), thereby preventing the protonation of the starting amine and driving the reaction equilibrium towards the product.[4][5] Common bases include:
-
Tertiary Amines: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used non-nucleophilic bases.
-
Pyridine: Pyridine can act as both a base and a nucleophilic catalyst, although it is less effective than DMAP.[4]
-
Inorganic Bases: In some cases, particularly under Schotten-Baumann conditions, an aqueous inorganic base like sodium hydroxide or potassium carbonate may be employed, often in a biphasic system.[3][12]
Solvent Effects
The choice of solvent can significantly impact reaction rates and yields.[13]
-
Aprotic Solvents: Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) are generally good choices as they can dissolve the reactants and stabilize charged intermediates or transition states.[13][14]
-
Protic Solvents: Protic solvents like water or alcohols can solvate the amine reactant, which may reduce its nucleophilicity and slow down the reaction.[13] However, as mentioned, biphasic systems with water can be effective under specific conditions.[3]
Temperature Control
Most N-acylation reactions of secondary amines like oxazinanes proceed readily at room temperature.[15] However, for less reactive substrates or acylating agents, gentle heating (e.g., 40-60 °C) may be necessary to increase the reaction rate.[15] It is crucial to monitor the reaction to avoid potential side reactions or degradation at elevated temperatures.[14]
Data Presentation: Screening of Reaction Conditions
To optimize the acylation of a model oxazinane, a screening of different bases and solvents can be performed. The results can be summarized in a table for easy comparison.
| Entry | Acylating Agent | Base (equiv.) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | TEA (1.5) | None | DCM | 25 | 2 | 85 |
| 2 | Acetyl Chloride | Pyridine (1.5) | None | DCM | 25 | 2 | 88 |
| 3 | Acetic Anhydride | TEA (1.5) | None | DCM | 25 | 12 | 60 |
| 4 | Acetic Anhydride | TEA (1.5) | DMAP (10) | DCM | 25 | 1 | 95 |
| 5 | Acetic Anhydride | TEA (1.5) | DMAP (10) | THF | 25 | 1.5 | 92 |
| 6 | Acetic Anhydride | TEA (1.5) | DMAP (10) | MeCN | 25 | 1 | 94 |
This is representative data and actual results may vary depending on the specific oxazinane and acylating agent used.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
This protocol describes a standard procedure for the acylation of an oxazinane using an acyl chloride and triethylamine as the base.
Materials:
-
Oxazinane substrate (1.0 mmol)
-
Acyl chloride (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the oxazinane substrate (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated oxazinane.
Protocol 2: DMAP-Catalyzed N-Acylation using an Acid Anhydride
This protocol is suitable for less reactive systems and utilizes DMAP as a catalyst.[6]
Materials:
-
Oxazinane substrate (1.0 mmol)
-
Acid anhydride (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
4-Dimethylaminopyridine (DMAP, 0.1 mmol)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of the oxazinane substrate (1.0 mmol), triethylamine (1.5 mmol), and DMAP (0.1 mmol) in anhydrous DCM (10 mL), add the acid anhydride (1.2 mmol) at room temperature.
-
Stir the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with water (20 mL), 1M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Visualization of Workflows
General Workflow for Optimization of Oxazinane Acylation
Caption: Workflow for optimizing oxazinane acylation conditions.
Reaction Mechanism of DMAP-Catalyzed Acylation
Caption: Mechanism of DMAP-catalyzed acylation of an oxazinane.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive acylating agent. 2. Starting amine is protonated (inactive). 3. Low reaction temperature. 4. Moisture in the reaction. | 1. Switch to a more reactive agent (e.g., anhydride to acyl chloride). Add a catalyst like DMAP.[6] 2. Ensure at least one equivalent of a suitable base is used.[11] 3. Gently heat the reaction mixture (e.g., to 40-60 °C).[15] 4. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (N₂ or Ar).[14] |
| Formation of Side Products | 1. Di-acylation (if other nucleophilic sites are present). 2. O-acylation if hydroxyl groups are present. 3. Degradation of starting material or product. | 1. Use stoichiometric amounts of the acylating agent and add it slowly.[14] 2. Protect the hydroxyl group before acylation. N-acylation is generally kinetically favored.[13] 3. Avoid excessive heating and prolonged reaction times. |
| Difficult Purification | 1. Excess acylating agent or its hydrolysis product. 2. Basic or acidic impurities remaining. | 1. Quench the reaction with a nucleophile like methanol or water, then perform an aqueous workup. 2. Include appropriate aqueous washes in the workup (e.g., NaHCO₃ to remove acid, dilute HCl to remove base). |
Conclusion
The N-acylation of oxazinanes is a robust and versatile reaction critical for the synthesis of complex nitrogen-containing molecules. By systematically optimizing the choice of acylating agent, base, solvent, and catalyst, researchers can achieve high yields and purity of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists in the pharmaceutical and chemical industries, enabling the efficient and reliable synthesis of acylated oxazinane derivatives.
References
- Suzhou Highfine Biotech. (n.d.). Application of Efficient Catalyst DMAP.
- Vedantu. (n.d.). Friedel-Crafts Acylation Reaction.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-(3-aminophenoxy)acetate.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- ChemicalBook. (2023, April 14). 4-Dimethylaminopyridine: An Effective Acyl Transfer Agent.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).
- ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.
- ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases on the....
- ACS Publications. (2013, December 16). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- PMC. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates.
- Study.com. (n.d.). Acylation Overview, Mechanism & Agents.
- Benchchem. (n.d.). Troubleshooting acylation reactions for urea derivatives.
- Regis Technologies. (n.d.). Acylation Reagents.
- Mastering Chemistry Help. (2013, February 13). acylation of amines.
- Science of Synthesis. (n.d.). Acylation of Alcohols and Amines.
- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
- PMC. (n.d.). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis.
- ACS Publications. (2003, March 8). Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Methods for N‐acylation of less nucleophilic N‐heterocycles with carboxylic acids (derivatives).
- MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation.
- Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry.
- Benchchem. (n.d.). optimizing reaction conditions for N-acylation of p-toluidine.
- International Journal of Pharma and Bio Sciences. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY.
- PubMed. (2006, July 7). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes.
- ChemRxiv. (n.d.). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts.
Sources
- 1. byjus.com [byjus.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Application of Efficient Catalyst DMAP [en.highfine.com]
- 7. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acylation Reagents - Regis Technologies [registech.com]
- 11. acylation of amines [entrancechemistry.blogspot.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Green Catalytic Strategies for the Synthesis of 1-(Oxazinan-2-yl)propan-1-one Scaffolds
Executive Summary & Structural Disambiguation
This Application Note details the green synthesis protocols for 1-(Oxazinan-2-yl)propan-1-one , a saturated heterocyclic scaffold relevant to medicinal chemistry.
Critical Structural Analysis: Before proceeding with synthesis, the researcher must verify the regiochemistry of the target, as the nomenclature "1-(Oxazinan-2-yl)propan-1-one" implies a ketone moiety attached specifically to the C2 position (the anomeric carbon between oxygen and nitrogen) of the 1,3-oxazinane ring.[1]
-
Target A (C2-Functionalized): 1-(1,3-oxazinan-2-yl)propan-1-one.[1] This is a cyclic
-amino ether ketone, typically formed via condensation of amino alcohols with 1,2-dicarbonyls.[1] -
Target B (N-Functionalized): If the intention was the amide derivative (often misnamed in automated databases), the structure is 1-(1,3-oxazinan-3-yl)propan-1-one (N-propionyl oxazinane).[1]
This guide prioritizes Target A (the complex C2-scaffold) using aqueous-phase condensation, while providing a secondary Green Protocol for Target B (N-acylation) using bio-based solvents.[1]
Green Chemistry Approach: The "Water-First" Strategy
Traditional syntheses of oxazinane derivatives often rely on Dean-Stark traps, benzene/toluene reflux, or chlorinated solvents to drive dehydration.[1] Our approach utilizes Thiamine Hydrochloride (Vitamin B1) as a biodegradable organocatalyst in pure water , eliminating the need for toxic solvents and drying agents.[1]
Key Advantages:
-
Solvent: Water (Universal, non-toxic).[1]
-
Catalyst: Thiamine HCl (Non-toxic, renewable, biodegradable).[1][2]
-
Atom Economy: High (Water is the only byproduct).[1]
-
Scalability: Suitable for gram-to-kilo scale without chromatography.
Protocol A: Aqueous Synthesis of 1-(1,3-Oxazinan-2-yl)propan-1-one (C2-Target)
This protocol utilizes a modified Maillard-type condensation between 3-amino-1-propanol and a 2-oxobutanal precursor (or generated in situ).[1]
Materials & Reagents
| Reagent | Role | Green Metric |
| 3-Amino-1-propanol | Substrate (Amine/Alcohol) | High Atom Economy |
| 2-Oxobutanal (or 1,1-dimethoxybutan-2-one) | Carbonyl Source | Bio-derived potential |
| Thiamine HCl (Vitamin B1) | Organocatalyst | Biodegradable, Non-toxic |
| Water (Deionized) | Solvent | Zero VOCs |
| Ethyl Acetate / Ethanol | Extraction/Recrystallization | Class 3 (Low Toxicity) |
Experimental Procedure
Step 1: Catalyst Activation
-
In a 50 mL round-bottom flask, dissolve Thiamine HCl (10 mol%, 337 mg) in deionized water (10 mL).
-
Stir at room temperature (RT) for 5 minutes to ensure complete dissolution.
Step 2: Reactant Addition
-
Add 3-amino-1-propanol (10 mmol, 0.76 mL) to the aqueous catalyst solution.
-
Slowly add 2-oxobutanal (10 mmol, 0.86 g) dropwise over 10 minutes. Note: If using the acetal protected form, add 1 drop of dilute HCl to initiate deprotection in situ.[1]
Step 3: Reaction (The "Green" Phase)
-
Stir the mixture vigorously at room temperature for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexane). The formation of the oxazinane ring is indicated by the disappearance of the amino alcohol spot (ninhydrin stain).[1]
Step 4: Workup & Isolation
-
Upon completion, the product often oils out or precipitates.[1]
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (2 x 10 mL). Green Alternative: Use 2-Methyltetrahydrofuran (2-MeTHF) for higher bio-content.
-
Drying: Dry the organic layer over anhydrous
and concentrate under reduced pressure. -
Purification: The crude product is typically >90% pure. If necessary, recrystallize from Ethanol/Water (9:1).[1]
Protocol B: Green N-Acylation (Target B: N-Propionyl Derivative)
If the target is the amide 1-(1,3-oxazinan-3-yl)propan-1-one , use this catalyst-free, solvent-minimized protocol.[1]
Experimental Procedure
-
Mixing: In a mortar, combine 1,3-oxazinane (10 mmol) and Propionic Anhydride (11 mmol). Note: 1,3-oxazinane is unstable; typically generated in situ or used as the hydrochloride salt.[1]
-
Base: Add Sodium Bicarbonate (12 mmol) to neutralize acid byproducts.
-
Grinding (Mechanochemistry): Grind the mixture with a pestle for 10–15 minutes. The friction generates sufficient heat to drive the acylation without external heating.[1]
-
Workup: Wash the solid residue with water to remove sodium propionate. Recrystallize the solid product from Ethanol.
Mechanistic Insight & Visualization[1]
The formation of the C2-functionalized oxazinane (Protocol A) proceeds via a cascade condensation. Thiamine HCl acts as a mild acid catalyst, activating the carbonyl without hydrolyzing the sensitive hemiaminal ether product.[1]
Figure 1: Reaction pathway for the Thiamine-catalyzed synthesis of 1,3-oxazinane derivatives in water.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the aqueous phase synthesis.
Comparative Data: Green vs. Traditional
The following table contrasts the Green Thiamine/Water protocol against the traditional p-Toluenesulfonic acid (PTSA)/Toluene reflux method.
| Metric | Green Protocol (Thiamine/Water) | Traditional Protocol (PTSA/Toluene) |
| Reaction Temp | 25 °C (Room Temp) | 110 °C (Reflux) |
| Time | 2–4 Hours | 6–12 Hours |
| Yield | 88–92% | 75–85% |
| E-Factor | < 5 (Excellent) | > 20 (Poor due to solvent waste) |
| Toxicity | Negligible (Vitamin B1) | High (Toluene, PTSA) |
References
-
Dhakane, V. D., et al. (2013).[1][2] "An efficient and green method for the synthesis of [1,3]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water."[1][2] Comptes Rendus Chimie.
-
McElroy, R., et al. (2012).[1][3] "1,3-Oxazinan-2-ones from Amines and 1,3-Diols through Dialkyl Carbonate Chemistry." Synlett.
-
Zhang, X., et al. (2024).[1][4] "Boric acid catalyzed selective acylation of saccharides and derivatives."[5] Green Chemistry.
-
Palizi, N., et al. (2023).[1][6] "Green pathway to the synthesis of oxazine derivatives using solid acid catalysts." Applied Organometallic Chemistry.
Sources
- 1. Efficient synthesis of some [1,3]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and green method for the synthesis of [1,3]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water [comptes-rendus.academie-sciences.fr]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. 1,3-oxazinane synthesis [organic-chemistry.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. jetir.org [jetir.org]
Application Note: Handling, Storage, and Stability Protocols for Oxazinane Derivatives
Abstract
Oxazinane derivatives serve as critical pharmacophores in drug discovery, particularly in antibacterial, antifungal, and anticancer campaigns. However, their heterocyclic cores exhibit distinct stability profiles that differ significantly by isomer. While 1,4-oxazinanes (morpholines) are robust, 1,2-oxazinanes possess a labile N–O bond susceptible to reduction, and 1,3-oxazinanes function as cyclic hemiaminal ethers prone to acid-catalyzed hydrolysis. This guide provides a self-validating framework for the storage, solubilization, and handling of these compounds to prevent cryptic degradation and ensure assay reproducibility.
Chemical Stability Profile & Mechanistic Risks
To handle these compounds effectively, researchers must understand the specific degradation mechanisms inherent to each isomer.
1,3-Oxazinanes: The Hydrolysis Risk
The 1,3-oxazinane ring is structurally a cyclic aminal or hemiaminal ether. This makes it chemically equivalent to a protected aldehyde or ketone.
-
Mechanism: Under acidic conditions (or even prolonged exposure to slightly acidic protic solvents), the ring opens via hydrolysis.
-
Degradation Products: The ring cleavage yields an amino alcohol and a carbonyl compound (formaldehyde, aldehyde, or ketone depending on the C2 substituent).
-
Critical Handling Rule: Avoid acidic buffers (< pH 6.0) and protic solvents (methanol/ethanol) for long-term storage.
1,2-Oxazinanes: The N–O Bond Liability
The defining feature of 1,2-oxazinanes is the nitrogen-oxygen (N–O) bond.
-
Mechanism: The N–O bond is significantly weaker (~53 kcal/mol) than C–C or C–N bonds. It is highly susceptible to reductive cleavage .
-
Risk Factors: Exposure to strong reducing agents (e.g., metal hydrides) or transition metals (Pd, Mo, Sm) can cleave the ring, resulting in an acyclic amino alcohol.
-
Critical Handling Rule: Store away from reducing environments and trace metal contaminants.
1,4-Oxazinanes (Morpholines): Oxidative Risks
Morpholine derivatives are generally the most stable isomer but are prone to N-oxidation .
-
Mechanism: The secondary or tertiary amine nitrogen can react with atmospheric oxygen or peroxides in solvents to form N-oxides.
-
Critical Handling Rule: Use peroxide-free solvents (e.g., anhydrous ethers must be BHT-stabilized or freshly distilled).
Visualization of Degradation Pathways
The following diagram outlines the specific chemical vulnerabilities of the 1,2- and 1,3-isomers, serving as a logic guide for troubleshooting purity issues.
Caption: Mechanistic degradation pathways for 1,3- and 1,2-oxazinane derivatives. 1,3-isomers degrade via acid hydrolysis; 1,2-isomers degrade via N-O bond reduction.[1]
Storage Protocols
Proper storage is the primary defense against the degradation mechanisms described above.
Environmental Conditions Table
| Parameter | 1,2-Oxazinane | 1,3-Oxazinane | 1,4-Oxazinane (Morpholine) |
| Temperature (Solid) | -20°C | -20°C | 4°C to 25°C (Cool, dry) |
| Temperature (Solution) | -80°C | -80°C | -20°C |
| Atmosphere | Argon/Nitrogen (Strict) | Argon/Nitrogen (Recommended) | Tightly sealed (Hygroscopic) |
| Container Type | Amber Glass (Light sensitive) | Amber Glass | Glass or HDPE |
| Max Shelf Life (Solid) | 12 Months | 6-12 Months | 24+ Months |
| Max Shelf Life (Soln) | 3 Months | < 1 Month (Hydrolysis risk) | 6 Months |
The "Golden Rule" of Aliquoting
Never store oxazinanes in solution for repeated use. Repeated freeze-thaw cycles introduce atmospheric moisture. For 1,3-oxazinanes, this moisture combined with trace CO2 (forming carbonic acid) is sufficient to catalyze ring opening.
-
Protocol: Upon receipt, dissolve the solid, immediately separate into single-use aliquots (e.g., 20 µL), and freeze at -80°C.
Handling & Solubilization Protocol
This protocol ensures that the solubilization process itself does not induce degradation.
Step-by-Step Solubilization Workflow
-
Solvent Selection:
-
Preferred: Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).
-
Avoid: Alcohols (MeOH, EtOH) for 1,3-oxazinanes (promotes acetal exchange/ring opening).
-
Avoid: Ethers containing peroxides (THF, Dioxane) unless freshly distilled (promotes N-oxidation).
-
-
Preparation (Inert Atmosphere):
-
Ideally, weigh and dissolve 1,2- and 1,3-oxazinanes inside a nitrogen-filled glovebox or under a generic nitrogen stream.
-
If using DMSO, ensure it is "Dry" grade (<50 ppm water). DMSO is hygroscopic and will pull water from the air, creating a hydrolysis-friendly environment.
-
-
Concentration Limits:
-
Prepare stocks at high concentration (10 mM – 50 mM). Higher concentrations are kinetically more stable against hydrolysis than dilute solutions.
-
-
Self-Validating QC Check (The "Sniff Test"):
-
1,3-Oxazinanes: If the compound smells like formaldehyde or a ketone upon opening the vial, hydrolysis has likely occurred.
-
Morpholines: If the liquid has turned yellow/brown, N-oxidation or radical degradation is likely.
-
Quality Control & Validation
Before using an oxazinane derivative in a critical assay, validate its integrity using this logic flow.
Caption: QC workflow for validating oxazinane integrity prior to biological screening.
Analytical Markers for Degradation
-
LC-MS: Watch for a mass shift of +16 (N-oxide) or +18 (Hydrolysis ring opening).
-
NMR (1H):
-
1,3-Oxazinanes: Disappearance of the distinctive AB system or singlet of the methylene group between N and O (C2 position). Appearance of aldehyde protons (~9-10 ppm).
-
1,2-Oxazinanes: Shift in the ring protons adjacent to the heteroatoms; appearance of broad exchangeable NH/OH protons indicating ring opening.
-
References
-
ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3] [Link]
-
Fulop, F., & Pihlaja, K. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives. Journal of Pharmaceutical Sciences, 81(7), 692-697.[4] [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 138363, 1,2-Oxazinane. [Link]
-
Carl Roth GmbH. (2023). Safety Data Sheet: Morpholine. [Link]
- Reiss, R., et al. (2012). Synthesis and stability of 1,3-oxazinane derivatives. Tetrahedron, 68(15), 3231-3236.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. ikev.org [ikev.org]
- 4. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 1-(Oxazinan-2-yl)propan-1-one Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Oxazinan-2-yl)propan-1-one. As a key structural motif in various chemical studies, achieving high yields and purity is paramount. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered during its synthesis, which typically involves the N-acylation of an oxazinane precursor.
Primary Synthetic Pathway: N-Acylation of Oxazinane
The most common and direct route to 1-(Oxazinan-2-yl)propan-1-one is the N-acylation of the parent heterocycle, oxazinane, with a suitable propanoylating agent, such as propanoyl chloride or propanoic anhydride. The reaction is typically mediated by a base to neutralize the acid byproduct.
Caption: General N-acylation reaction for synthesis.
Frequently Asked Questions & Troubleshooting
Q1: My overall yield is consistently below 40%. What are the most critical factors to investigate?
A1: Consistently low yields are often traced back to a few key areas rather than a single catastrophic failure. A systematic approach is essential for diagnosis. The primary culprits are typically the purity of reagents, reaction conditions, and post-reaction work-up procedures.
Your investigation should be prioritized as follows:
-
Reagent Quality & Handling:
-
Oxazinane Purity: The oxazinane starting material can be hygroscopic and may absorb atmospheric CO₂ to form a carbamate salt, effectively reducing the amount of free amine available for reaction. Ensure it is pure and dry. If its purity is questionable, consider purification by distillation or recrystallization of a salt form followed by liberation of the free base.
-
Acylating Agent Integrity: Propanoyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, converting it to propanoic acid, which will not participate in the desired reaction. Use a freshly opened bottle or a recently distilled batch.
-
Solvent Anhydrousness: Any water in the reaction solvent (e.g., Dichloromethane, THF) will rapidly consume the acylating agent. Use a freshly dried, anhydrous solvent.
-
-
Reaction Conditions:
-
Base Stoichiometry and Type: At least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated.[1] Using slightly more than one equivalent (e.g., 1.1-1.2 eq.) can be beneficial. Using a nucleophilic base like pyridine can sometimes lead to the formation of a reactive acylpyridinium intermediate, which is generally effective but can lead to other side reactions.
-
Temperature Control: The initial addition of the acylating agent should be performed at a low temperature (0 °C) to control the exothermic reaction and minimize side product formation. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.
-
-
Work-up and Purification Losses:
-
The product, being an amide, can have some water solubility. During aqueous work-up, excessive washing or using large volumes of water can lead to significant product loss into the aqueous phase.
-
Ensure the pH of the aqueous layer is adjusted correctly during extraction to ensure the product and any unreacted amine are in the appropriate layers.
-
Caption: Systematic workflow for troubleshooting low yields.
Q2: My post-reaction TLC/crude NMR shows multiple products. What are the most probable side reactions?
A2: The presence of multiple products indicates that side reactions are competing with the desired N-acylation. Understanding these pathways is key to suppressing them.
-
Hydrolysis of Acylating Agent: As mentioned, propanoyl chloride reacts readily with trace water to form propanoic acid. This acid will not acylate the amine under these conditions but will react with the base, consuming it and potentially halting the primary reaction.
-
Over-acylation (if applicable): While the oxazinane nitrogen is the primary nucleophile, other reactive sites, if present on a substituted oxazinane, could potentially be acylated, though this is less common for the parent ring.
-
Ring Opening: Under overly acidic or basic conditions, or at elevated temperatures, the oxazinane ring can be susceptible to cleavage, leading to a complex mixture of linear byproducts.
-
Reaction with Nucleophilic Base: If a base like pyridine is used, it can form an N-acylpyridinium salt. While this is often a productive intermediate, it can also be attacked by other nucleophiles, including water, leading to byproducts.
Caption: Desired reaction pathway versus common side reactions.
Q3: What is a reliable, optimized protocol for this synthesis to maximize my chances of success?
A3: This protocol incorporates best practices for small-scale laboratory synthesis, focusing on moisture control and reaction parameter optimization. N-acylation reactions are among the most widely researched in organic chemistry, and mild, efficient methods are well-established.[2][3]
Table 1: Optimization of Key Reaction Parameters
| Parameter | Recommended | Alternative(s) | Rationale & Key Considerations |
| Acylating Agent | Propanoyl Chloride | Propanoic Anhydride | Chloride is more reactive but also more sensitive to moisture. Anhydride is less reactive, may require slightly longer reaction times or gentle heating, but produces a weaker acid byproduct (propanoic acid). |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | Both are non-nucleophilic and effectively scavenge HCl.[1] DIPEA is bulkier and can be advantageous if side reactions at the amine are a concern. At least 1.1 equivalents are recommended. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF), Acetonitrile | Must be anhydrous. DCM is excellent for dissolving starting materials and is unreactive. THF is also a good choice. |
| Temperature | 0 °C to Room Temp. | -20 °C to Room Temp. | Low initial temperature is crucial for controlling the exotherm upon addition of the acyl chloride.[1] |
| Atmosphere | Inert (Nitrogen/Argon) | - | Prevents hydrolysis of the acylating agent and reaction of the amine with atmospheric CO₂. |
Step-by-Step Optimized Experimental Protocol
-
Preparation:
-
Dry all glassware in an oven (120 °C) for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add oxazinane (1.0 eq.).
-
Dissolve the oxazinane in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Add triethylamine (1.1 eq.) to the solution via syringe.
-
-
Reaction:
-
Cool the flask to 0 °C using an ice-water bath.
-
While stirring vigorously, add propanoyl chloride (1.05 eq.) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture again to 0 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any acidic impurities), and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(Oxazinan-2-yl)propan-1-one.
-
References
Sources
Minimizing ring-opening side reactions in oxazinane chemistry
A Guide to Minimizing Ring-Opening Side Reactions
Welcome to the technical support center for oxazinane chemistry. As a Senior Application Scientist, I've seen firsthand how the stability of the 1,3-oxazinane ring can be a critical, and often challenging, variable in complex synthetic routes. This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep, mechanistically-grounded understanding of why oxazinane rings open and to offer field-proven, practical solutions to preserve their integrity throughout your experiments.
The 1,3-oxazinane moiety is a valuable heterocyclic scaffold found in numerous biologically active molecules and serves as a versatile chiral building block.[1][2][3] However, the inherent nature of the N,O-acetal (or aminal) functionality makes the ring susceptible to cleavage under various conditions, leading to undesired side products, reduced yields, and purification challenges. This guide moves beyond simple protocols to explain the causality behind these side reactions, empowering you to troubleshoot effectively and design more robust synthetic strategies from the outset.
Section 1: Understanding the Core Instability - Mechanisms of Ring-Opening
The primary vulnerability of the 1,3-oxazinane ring is its susceptibility to hydrolysis, which can be catalyzed by both acids and bases. The reaction essentially reverses the final ring-forming step of its synthesis, yielding the corresponding 1,3-amino alcohol.
1.1 Acid-Catalyzed Hydrolysis
This is the most common pathway for unintended ring-opening. The reaction is initiated by the protonation of either the ring oxygen or nitrogen.[4] Protonation of the oxygen atom is often the key step, making the C2-O bond more labile and susceptible to nucleophilic attack by water or other nucleophiles present in the medium.[5][6] The resulting iminium ion intermediate is then rapidly hydrolyzed to the open-chain amino alcohol.
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the hydrolysis of 3,1-benzoxazin-4-ones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines [mdpi.com]
Overcoming steric hindrance in oxazinan-2-yl acylation
Topic: Overcoming Steric and Electronic Barriers in N-Acylation of 1,2-Oxazinanes Audience: Medicinal Chemists & Process Development Scientists
Core Directive: The "Stubborn Substrate" Analysis
Welcome to the Technical Support Center. If you are reading this, you are likely facing a stalled synthesis involving a 1,2-oxazinane ring (specifically acylation at the
The Problem: You observe low conversion (<10%) or rapid decomposition, even when using standard "high-performance" coupling reagents like HATU or EDC.
The Root Cause: The failure stems from a synergistic barrier of electronics and sterics :
-
Electronic Deactivation: While linear
-alkoxy amines often exhibit the "alpha-effect" (increased nucleophilicity), the nitrogen in a 1,2-oxazinane ring is inductively deactivated by the adjacent oxygen. The ring constraints often prevent the orbital overlap required for the alpha-effect to manifest fully. -
Steric Pucker: The 1,2-oxazinane ring adopts a chair-like conformation. Substituents (especially at C-3 or C-6) create severe 1,3-diaxial interactions that block the trajectory of incoming electrophiles.
This guide provides three tiered protocols to overcome these specific barriers.
Decision Matrix: Selecting the Right Protocol
Before proceeding, determine your "Difficulty Class" using the logic flow below.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate sensitivity and steric hindrance.
Protocol A: The "Steric Bypass" (T3P)
Best For: Moderately hindered substrates; scale-up candidates. Mechanism: Propylphosphonic anhydride (T3P) acts as a powerful dehydrating agent. Unlike HATU, it does not generate a bulky active ester intermediate that gets blocked by the oxazinane ring. It forms a compact mixed anhydride.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Critical: T3P works best in non-polar/semi-polar solvents, not DMF).
-
Base:
-Methylmorpholine (NMM) or Pyridine (DIPEA can be too bulky). -
Reagent: T3P (50% w/w solution in EtOAc).
Step-by-Step Workflow
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Oxazinane (1.1 equiv) in anhydrous EtOAc (concentration ~0.2 M).
-
Base Addition: Cool to 0 °C. Add NMM (3.0 equiv).
-
Activation: Dropwise add T3P solution (1.5 – 2.0 equiv).
-
Reaction: Allow to warm to room temperature. Stir for 12–24 hours.
-
Tip: If conversion stalls at 50%, add 1.0 equiv more T3P and heat to 50 °C.
-
-
Workup: Wash with water, sat.
, and brine. T3P byproducts are water-soluble, simplifying purification.[1][2]
Why it works: The T3P-acid intermediate is less sterically demanding than the OBt/OAt esters formed by HATU, allowing the deactivated oxazinane nitrogen to attack.
Protocol B: The "Electronic Hammer" (Acyl Fluorides)
Best For: Extremely hindered substrates (e.g., C-3 substituted oxazinanes); failed HATU/EDC reactions. Mechanism: Acyl fluorides are stable toward water but highly reactive toward amines. The small atomic radius of Fluorine minimizes steric clash in the transition state, unlike the bulky leaving groups of standard coupling reagents.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Solvent: Dichloromethane (DCM) (anhydrous).[3]
Step-by-Step Workflow
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in DCM under inert atmosphere.
-
Fluorination: Add DIPEA (2.5 equiv) at 0 °C. Stir for 30–60 mins.
-
Checkpoint: Monitor by TLC/LCMS. The acid should convert to the acyl fluoride (often visible as a faster-moving spot or distinct mass).
-
-
Coupling: Add the Oxazinane (1.2 equiv).
-
Promotion: If reaction is slow, add HOAt (0.1 equiv) as a catalyst, though this increases steric bulk slightly.
-
Reflux: If required, heat to 40 °C (DCM reflux) for 4–12 hours.
Why it works: The C-F bond is strong, but the Carbonyl-Fluorine bond is highly activated for nucleophilic attack due to the high electronegativity of F, without the steric penalty of a large leaving group.
Protocol C: The "Neutral" Approach (Ghosez's Reagent)
Best For: Acid-sensitive substrates (e.g., containing Boc, tBu esters) where acid chlorides are needed but
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Reagent: Ghosez's Reagent (1-Chloro-
-trimethyl-1-propenylamine). -
Solvent: DCM or Chloroform.
Step-by-Step Workflow
-
Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in DCM. Add Ghosez's Reagent (1.1 equiv) at 0 °C. Stir for 1–2 hours at RT.
-
Note: This generates the Acid Chloride and a neutral amide byproduct. No HCl gas is evolved.
-
-
Coupling: Add the Oxazinane (1.1 equiv) and a mild base (e.g., aqueous
biphasic mix or solid ). -
AgCN Boost (Optional): For extremely stubborn cases, add Silver Cyanide (AgCN, 1.0 equiv) to the mixture. This acts as a "soft" Lewis acid to activate the chloride further (Caution: Toxic).
Comparative Data & Troubleshooting
Reagent Performance on Hindered Amines[1][2][3][6][7][10][12][13][14][15][16][17]
| Reagent | Steric Tolerance | Electronic Activation | Byproduct Removal | Recommended For |
| HATU | Low | High | Difficult (DMF washes) | Linear substrates only |
| T3P | High | High | Easy (Water soluble) | First Choice for Oxazinanes |
| TFFH | Very High | Very High | Moderate | C-3 substituted rings |
| Ghosez | High | High | Easy | Acid-sensitive groups |
Common Failure Modes (FAQ)
Q: I see the active ester forming by LCMS, but the amine won't attack. A: This confirms the steric clash. The active ester (e.g., -OBt) is too bulky to allow the hindered nitrogen of the oxazinane to approach. Switch to Protocol B (Acyl Fluoride) immediately. The Fluorine atom is significantly smaller than the OBt group.
Q: My product racemizes during coupling. A: Oxazinane acylation is slow, increasing the window for racemization of the carboxylic acid (if chiral). Use Protocol A (T3P) with pyridine at 0 °C. T3P is renowned for the lowest racemization rates among coupling reagents.
Q: The reaction turns black/tarry.
A: This often indicates decomposition of the oxazinane ring, which can be sensitive to strong activation. Ensure you are using anhydrous conditions and inert gas (
Mechanistic Visualization
Understanding the transition state is key to selecting the right tool.
Figure 2: The "Small Leaving Group" strategy. Success depends on minimizing the size of the activated intermediate to bypass the steric barrier of the ring.
References
-
Acyl Fluorides in Hindered Coupling
-
T3P for Difficult Amides
-
Ghosez's Reagent Protocol
- Title: Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry (Ghosez Reagent Applic
- Source: Chemistry – A European Journal (via NCBI).
-
URL:[Link]
-
General Review of Amide Coupling
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. growingscience.com [growingscience.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 1-(Oxazinan-2-yl)propan-1-one
This guide is structured as a specialized Technical Support Center for researchers working with 1-(Oxazinan-2-yl)propan-1-one and related heterocyclic intermediates.
Ticket ID: OX-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
The Core Challenge: 1-(Oxazinan-2-yl)propan-1-one is a cyclic N,O-acetal (hemiaminal ether).[1] Unlike standard amides or ketones, the C2 position (flanked by Oxygen and Nitrogen) is chemically labile.[1]
The "Hydrolysis Trap": The most common user error is subjecting this molecule to acidic conditions (including untreated silica gel), which catalyzes ring-opening hydrolysis.[1] This reverts the product to its precursors: 3-aminopropan-1-ol and the corresponding
This guide provides protocols to remove impurities (starting materials, hydrolysis products, and oligomers) without destroying the target molecule.[1]
Module 1: Diagnostic & Stability Check
Before starting bulk purification, confirm your molecule's stability profile.[1]
Q: Why does my product decompose on the TLC plate?
A: Standard silica gel TLC plates are slightly acidic (pH ~5-6).[1] If your spot streaks or splits into two distinct spots (one at the baseline) over time, your compound is hydrolyzing in situ.[1]
The 2D-TLC Stability Test:
-
Spot your crude mixture on the bottom-left corner of a square silica plate.
-
Run the plate in your solvent system (Dimension 1).[1]
-
Wait 10 minutes to allow the silica's acidity to act.[1]
-
Rotate the plate 90° and run it again in the same solvent (Dimension 2).[1]
-
Result: If the spots lie on the diagonal, the compound is stable.[1] If new off-diagonal spots appear, do not use standard silica flash chromatography. [1]
Module 2: The Purification Decision Matrix
Use the following logic flow to select the correct purification method.
Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.
Module 3: Detailed Protocols
Protocol A: Neutral Alumina Chromatography (The Gold Standard)
Why: Neutral Alumina (Brockmann Grade III) lacks the acidic surface hydroxyls of silica, preventing the ring-opening of the N,O-acetal.[1]
Materials:
Step-by-Step:
-
Deactivation: If you only have Grade I (highly active) alumina, add 6% water (w/w) and shake for 2 hours to convert to Grade III.[1] Grade I is too aggressive and may cause irreversible adsorption.[1]
-
Loading: Dissolve the crude oil in a minimum amount of toluene or DCM.[1] Avoid acetone (can react with amines).[1]
-
Elution: Start with 100% Hexane. Increase polarity slowly to 20% EtOAc.
-
Note: The oxazinane product will elute earlier than the starting amino alcohol, which will stick strongly to the alumina.[1]
-
-
Monitoring: Use TLC plates treated with
vapor (see below) to prevent artifactual decomposition during monitoring.
Protocol B: Triethylamine-Passivated Silica (The Alternative)
Why: If Alumina is unavailable, you must neutralize the acidity of standard silica gel.[1]
Materials:
Step-by-Step:
-
Slurry Preparation: Prepare the silica slurry using your starting mobile phase (e.g., 95:5 Hexane:EtOAc) containing 1% Triethylamine (v/v) .[1]
-
Column Flushing: Pour the column and flush with at least 3 column volumes (CV) of the TEA-containing solvent.[1] This saturates the acidic sites.[1]
-
Equilibration: Switch to the running solvent (e.g., Hexane:EtOAc with 0.5% TEA ).[1]
-
Run: Load your sample. The TEA ensures the column remains basic throughout the separation.[1]
Protocol C: Scavenging Unreacted Amines (Chemical Wash)
Why: If the primary impurity is the starting material (3-aminopropan-1-ol), it is water-soluble.[1] However, acidic washes will destroy your product.[1]
The "Cold Buffer" Wash:
-
Dissolve crude reaction mixture in Diethyl Ether (Et2O).[1] Avoid DCM if possible as it forms emulsions easily with basic water.
-
Prepare a pH 8.5 Phosphate Buffer or saturated
.[1] Cool to 4°C.[1] -
Wash the organic layer rapidly (2x) with the cold buffer.[1]
-
Dry over
(Potassium Carbonate). Do not use or if they are anhydrous and acidic; ensures a basic microenvironment.[1]
Module 4: Troubleshooting & FAQs
Q: I see a new peak appearing in my GC/MS or LC/MS. Is it an impurity?
A: It is likely a thermal degradation artifact.[1]
-
GC-MS: The high injector temperature (250°C+) can cause the oxazinane ring to undergo retro-cyclization or dehydration.[1]
-
Solution: Derivatize the sample before injection (e.g., silylation with BSA/TMCS) to lock the ring structure, or use "Cold On-Column" injection if available.[1]
Q: How do I store the purified compound?
A: 1-(Oxazinan-2-yl)propan-1-one is hygroscopic and sensitive to hydrolysis.[1]
-
Storage: Store under Argon at -20°C.
-
Stabilizer: Storing as a free base is risky.[1] If possible, keep it in a dilute solution of anhydrous hydrocarbon (e.g., Hexane) until use.[1] Do not attempt to make the HCl salt; the acid will immediately open the ring [1, 2].[1]
Q: Can I distill this compound?
A: Only under high vacuum (<0.1 mmHg) and low temperature (<80°C).[1]
-
Risk: Thermal energy promotes the equilibrium back to the open-chain imine/enamine or hydrolysis products. Kugelrohr distillation is preferred over fractional distillation to minimize thermal residence time.[1]
Data Summary: Impurity Profiles
| Impurity Class | Chemical Origin | Removal Strategy |
| Amino Alcohols | Starting Material (e.g., 3-aminopropanol) | Protocol A (Alumina) or Protocol C (Buffer Wash).[1] |
| Hydrolysis Product | Protocol C (stays in organic, but volatile; remove via high-vac).[1] | |
| Oligomers | Self-reaction of aldehydes | Protocol A (retained at baseline). |
| Solvent Residues | Incomplete drying | High vacuum (avoid heat).[1] |
References
-
Oxazinane Stability & Synthesis
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.[1] Frontiers in Chemistry.[1] (2019).
-
Note: This paper demonstrates that silica-supported acid catalyzes the formation (and by reversibility, the hydrolysis) of oxazinane rings, validating the need to avoid acidic silica during purification.[1]
-
-
General Heterocyclic Purification
-
HILIC/Silica Stability
-
Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns. MDPI Separations. (2023).[1]
- Context: Provides data on silica stability at high pH, supporting the use of TEA-treated silica (Protocol B) within reasonable limits.
-
Sources
- 1. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 2. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enantioselectivity in Chiral Oxazinane Synthesis
Ticket ID: OX-ASYM-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Enantiomeric Excess (ee) in 1,2- and 1,3-Oxazinane Scaffolds
Executive Summary & Diagnostic Framework
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your chiral oxazinane synthesis—whether via organocatalytic [4+2] cycloaddition , nitroso aldol reaction , or metal-catalyzed intramolecular cyclization —is yielding suboptimal enantiomeric excess (ee < 90%).
Oxazinanes (saturated N,O-heterocycles) are structurally distinct from their morpholine cousins and highly sensitive to reaction parameters. A drop in ee is rarely random; it is a symptom of a specific competing pathway.
The "Three-Pillar" Diagnostic
Before altering your protocol, categorize your failure mode using this logic:
| Symptom | Diagnosis | Primary Suspect |
| High Yield / Low ee | Selectivity Failure | Racemic background reaction is outcompeting the catalytic cycle. |
| Low Yield / High ee | Kinetic Failure | Catalyst is active but turnover is too slow; potential catalyst death or product inhibition. |
| Inconsistent ee | Systemic Instability | Moisture ingress, fluctuating temperature, or impure starting materials (e.g., aldehyde oxidation). |
Technical Deep Dive: Troubleshooting by Mechanism
Module A: Organocatalytic Routes (1,2-Oxazinanes)
Target Reaction: Nitroso Aldol or [4+2] Cycloaddition using Proline/Squaramide catalysts.
In organocatalysis, the "chiral pocket" is formed via Hydrogen Bonding (H-bonding). These bonds are weak (2-5 kcal/mol) and easily disrupted.
Issue 1: The "Water Paradox"
-
Scenario: You are using an L-Proline or Squaramide catalyst. You dried your solvent to <10 ppm water, yet ee dropped.
-
Root Cause:
-
Proline: Often requires trace water to solubilize and form the active enamine species.
-
Squaramides/Thioureas: Strictly anhydrous conditions are required. Water competes for the H-bond donor sites on the catalyst, effectively "blinding" it to the substrate.
-
-
Corrective Action:
-
For Proline: Add 1-2 equivalents of water if using DMSO/DMF.
-
For Squaramides: Use 4Å Molecular Sieves (activated at 300°C for 4h).
-
Issue 2: The Racemic Background Reaction
-
Scenario: Reaction proceeds even without the catalyst.
-
Root Cause: The uncatalyzed pathway (often promoted by ambient acidity/basicity of the glass or solvent) is faster than the hindered catalytic pathway.
-
Corrective Action:
-
Temperature Suppression: Lower temperature to -20°C or -78°C. The activation energy (
) for the racemic background is typically higher than the enzyme-like catalytic pathway; cooling suppresses the background more than the catalysis. -
Concentration: Dilute the reaction. Bimolecular background reactions slow down by the square of the dilution factor, whereas intramolecular catalytic steps may be less affected.
-
Module B: Metal-Catalyzed Routes (1,3-Oxazinanes)
Target Reaction: Intramolecular Hydroamination or Lewis Acid-catalyzed Cyclization.
Issue 3: Non-Linear Effects (NLE)
-
Scenario: Using a ligand with 99% ee yields product with 60% ee, but using 50% ee ligand yields 10% ee.
-
Root Cause: The active catalyst may be an aggregate (dimer/oligomer). Heterochiral dimers (R,S) may be more stable but inactive (reservoir effect), or more active but less selective.
-
Corrective Action:
-
Check the relationship between Catalyst ee (
) and Product ee ( ). -
If (
)-dimers are precipitating (reservoir effect), filter the solution or change solvent polarity to break aggregates.
-
Visualization: Troubleshooting Logic Flow
The following decision tree outlines the step-by-step logic for diagnosing low ee in oxazinane synthesis.
Figure 1: Decision matrix for isolating the cause of enantiomeric leakage in oxazinane synthesis.
Validated Protocol: Organocatalytic Synthesis of 1,2-Oxazinanes
This protocol utilizes a Nitroso Aldol / Cyclization cascade, a robust method for generating high-ee 1,2-oxazinanes.[1][2]
Reaction Type: L-Proline Catalyzed Nitroso Aldol Target: Chiral 1,2-oxazinane-3-one derivatives[1][2]
Reagents & Setup
-
Substrate: 5-oxopentanal (Distal dialdehyde) [1.0 equiv]
-
Reagent: Nitrosobenzene (
) [1.0 equiv] -
Catalyst: L-Proline [10-20 mol%]
-
Solvent: Acetonitrile (
) or DMSO (anhydrous) -
Reducing Agent:
(for in-situ reduction to the alcohol)
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve L-Proline (20 mol%) in anhydrous
(0.1 M concentration relative to substrate). -
Cooling: Cool the system to 0°C . Note: Room temperature often results in 10-15% lower ee due to reversibility.
-
Addition: Add 5-oxopentanal slowly via syringe pump over 1 hour.
-
Why? Slow addition keeps the concentration of the free aldehyde low, favoring the reaction with the catalyst-enamine complex over self-aldol condensation.
-
-
Nitroso Addition: Add Nitrosobenzene in one portion.
-
Monitoring: Stir at 0°C for 4-12 hours. Monitor consumption of Nitrosobenzene by TLC (it is green/blue; disappearance indicates reaction progress).
-
Quench/Reduction: Add excess
followed by (3 equiv) at 0°C to reduce the hemiacetal intermediate to the stable 1,2-oxazinane alcohol. -
Workup: Quench with saturated
, extract with EtOAc.
Quality Control (QC)
-
Expected ee: >95%
-
Analysis: Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).
-
Troubleshooting: If ee is <80%, verify the purity of Nitrosobenzene. Dimerized nitroso compounds are inactive and can introduce complex equilibria.
Frequently Asked Questions (FAQs)
Q1: I am synthesizing a 1,3-oxazinane via intramolecular cyclization of a Boc-protected amino alcohol. My ee is perfect, but yield is <20%. A: This is likely a thermodynamic trap. The "Boc" group reduces the nucleophilicity of the nitrogen.
-
Fix: Switch to a Tosyl (Ts) or Nosyl (Ns) protecting group to increase the acidity of the N-H bond, facilitating cyclization. Alternatively, use a stronger Lewis Acid (e.g.,
) but monitor for racemization.
Q2: Can I use molecular sieves with L-Proline? A: Proceed with caution. As noted in Module A, L-Proline often benefits from trace water. Aggressively drying the solvent with 4Å sieves can sometimes stall the reaction or lower ee by forcing the catalyst into an inactive aggregate.
Q3: My 1,2-oxazinane product racemizes during column chromatography. A: N-O bonds in heterocycles can be labile, and the hemiacetal center (if not reduced) is chemically fragile.
-
Fix: Deactivate your silica gel with 1% Triethylamine (
) in the eluent to neutralize acidic sites that catalyze ring-opening/racemization.
References
-
Ramakrishna, I., et al. (2018).[3] "Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes." Organic Letters, 20(4), 1023–1026.[4]
-
Zhang, Y., et al. (2022).[5] "Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition." RSC Advances, 12, 15638-15644.
-
BenchChem Technical Support. (2025). "Troubleshooting low enantiomeric excess in asymmetric synthesis." BenchChem Guides.
-
Fessard, T. C., et al. (2002). "Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions." Journal of the American Chemical Society, 124(19), 5262-5263.[6]
-
Dussart-Gautheret, J., et al. (2019). "Regiodivergent enantioselective C-H functionalization of Boc-1,3-oxazinanes." Nature Catalysis, 2, 882–888.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
System Diagnostic: Structural Verification & Stability Baseline
Technical Support Center: Degradation Profiling of 1-(Oxazinan-2-yl)propan-1-one
Case ID: OX-PRO-001 Status: Active Assigned Specialist: Senior Application Scientist
Before initiating degradation studies, it is critical to verify the specific isomer of 1-(Oxazinan-2-yl)propan-1-one , as the degradation mechanism is strictly dictated by the ring connectivity. The IUPAC name allows for two primary chemical interpretations, each with distinct stability profiles.
-
Scenario A: N-Acyl-1,2-Oxazinane (Amide)
-
Structure: The propionyl group (propan-1-one) is attached to the Nitrogen atom at position 2 of a 1,2-oxazinane ring.
-
Chemical Class: Cyclic Hydroxamic Amide.
-
Primary Risk: Hydrolysis of the amide bond and N–O bond cleavage.
-
-
Scenario B: 2-Propionylmorpholine (Ketone)
-
Structure: The propionyl group is attached to the Carbon atom at position 2 of a 1,4-oxazinane (morpholine) ring.
-
Chemical Class:
-Amino Ether Ketone. -
Primary Risk: Oxidative ring opening,
-carbon oxidation, and Baeyer-Villiger oxidation.
-
Note: This guide addresses both scenarios, with a focus on the chemically labile N–O and amide functionalities typical of oxazinane drug intermediates.
Troubleshooting Guide: Degradation Pathways & Identification
Q1: I observe a mass shift of +16 Da in my oxidative stress samples. Is this an N-oxide?
Answer: It depends on your isomer.
-
If Scenario A (Amide): No. The nitrogen is acylated (non-basic), making N-oxide formation chemically unfavorable. A +16 Da shift likely indicates hydroxylation of the oxazinane ring carbons (C3-C6) or the propyl chain.
-
If Scenario B (Ketone): Yes. The secondary amine (NH) in the morpholine ring is highly susceptible to oxidation, forming an N-oxide (M+16).
-
Diagnostic: N-oxides often undergo thermal deoxygenation in the ion source or show a characteristic loss of –O (16 Da) in MS/MS.
-
Q2: Under acidic hydrolysis (0.1 N HCl), the parent peak disappears, but I cannot recover the ring fragment. Where did it go?
Answer: You are likely experiencing Ring Cleavage .
-
Mechanism: For 1,2-oxazinanes, acid hydrolysis cleaves the amide bond to release Propionic Acid and the free 1,2-oxazinane. However, the free 1,2-oxazinane (a cyclic hydroxylamine ether) is unstable in strong acid and can undergo N–O bond homolysis or rearrangement to form open-chain amino alcohols (e.g., 4-aminobutanol derivatives).
-
Detection: Look for low molecular weight species. The intact ring (MW ~87 Da) may not be retained on standard C18 columns.
-
Action: Use a HILIC column or derivatize with Fmoc-Cl to capture the released amine/hydroxylamine.
-
Q3: My photodegradation samples show a product with -28 Da. What is this?
Answer: This is characteristic of Decarbonylation or Ethylene elimination , but in the context of cyclic N–O compounds, it often signals a Ring Contraction or Radical Rearrangement .
-
Pathway: Photolysis of N–O bonds generates a diradical. This can recombine to form a pyrrolidine derivative (ring contraction) or eliminate small molecules.
-
Check: Verify if the loss is actually -28 Da (CO or C2H4) or if it is a specific fragmentation of the propyl chain.
Predicted Degradation Products (Lookup Table)
Use this table to match observed
| Stress Condition | Predicted Product (Structure) | Mass Shift ( | Mechanism |
| Acid/Base Hydrolysis | Propionic Acid | Loss of Ring | Amide Hydrolysis (Scenario A) |
| Acid/Base Hydrolysis | 1,2-Oxazinane (Free base) | Loss of Propionyl | Amide Hydrolysis (Scenario A) |
| Oxidation ( | Hydroxylated Parent | +16 | C-Hydroxylation (Scenario A) or N-Oxidation (Scenario B) |
| Oxidation ( | Dehydrogenated Parent | -2 | Imine formation (Oxidation of |
| Photolysis | Ring-Opened Amide | +2 (Reductive) | N–O Bond Cleavage (Homolysis + H-abstraction) |
| Thermal | Elimination Product | -18 | Dehydration (if hydroxylated impurities exist) |
Detailed Experimental Protocols
Protocol A: Forced Degradation Study
Objective: Generate degradation products for method validation.
-
Stock Solution: Prepare 1 mg/mL of 1-(Oxazinan-2-yl)propan-1-one in Acetonitrile/Water (50:50).
-
Acid Stress: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.
-
Base Stress: Mix 1 mL Stock + 1 mL 1N NaOH. Heat at 60°C for 4 hours.
-
Oxidative Stress: Mix 1 mL Stock + 1 mL 3%
. Incubate at RT for 24 hours. -
Quenching: Neutralize acid/base samples to pH 7.0 prior to injection. Destroy peroxide with catalase or sodium sulfite.
Protocol B: LC-MS Identification Strategy
Objective: Separate and characterize polar degradation fragments.
-
Column: Phenomenex Kinetex Biphenyl or Waters HSS T3 (to retain polar ring fragments).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B hold for 2 min (traps polar amines), ramp to 90% B over 10 min.
-
MS Settings: ESI Positive Mode. Source Temp: 350°C.
-
Tip: Monitor
57 (Propionyl cation) and 88 (Oxazinane ring) as diagnostic fragments.
-
Mechanistic Visualization
The following diagram illustrates the degradation logic for the N-Acyl-1,2-Oxazinane isomer, as it presents the most complex stability challenges (Amide vs. N-O bond).
Figure 1: Predicted degradation pathways for N-propionyl-1,2-oxazinane involving hydrolytic amide cleavage, oxidative modification, and photolytic N–O bond homolysis.
References
-
Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91, 1853-1859.
-
Pallekona, S., Pawar, A. K., & Molleti, D. (2023).[1] Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. International Journal of Pharmaceutical Sciences and Drug Research, 15(3), 220-228.
- Harrison, T. J., et al. (2006). 1,2-Oxazines and Their Benzo Derivatives: Synthesis and Reactivity. Comprehensive Heterocyclic Chemistry III. (Contextual grounding on N-acyl-1,2-oxazine stability).
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.
Sources
Technical Support Center: Crystallization of Oxazinane Ketones
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming phase separation (oiling out) and polymorphism in oxazinane ketone derivatives.
Executive Summary: The "Flexible Ring" Challenge
Welcome. If you are reading this, you are likely staring at a flask containing a sticky oil or an amorphous glass rather than the crystalline solid you expected.
The Root Cause: Oxazinane ketones (often morpholin-2-one or -3-one derivatives) present a unique "perfect storm" for crystallization failure:
-
Conformational Mobility: The six-membered heterocyclic ring undergoes rapid chair-boat interconversion. High conformational entropy resists the ordering required for crystal lattice formation [1].
-
Dipolar Ambiguity: The ketone moiety and the ring heteroatoms (N, O) create high solubility in polar solvents, while the hydrocarbon backbone demands non-polar interaction.
-
Liquid-Liquid Phase Separation (LLPS): These molecules frequently exhibit a metastable "oiling out" phase before they can nucleate, trapping impurities and halting crystal growth [2].[1]
This guide prioritizes thermodynamic control to bypass these kinetic traps.
Troubleshooting Module: The "Oiling Out" Phenomenon
Symptom: As the hot solution cools, the solution becomes turbid, and distinct liquid droplets form on the glass walls or bottom. Diagnosis: You have hit the Metastable Zone Limit (MZL) where Liquid-Liquid Phase Separation (LLPS) is energetically more favorable than nucleation.
Corrective Workflow: The "Reheat & Dilute" Protocol
Do not simply cool the oil further; this will only harden it into an impure glass.
Step-by-Step Recovery:
-
Re-dissolve: Return the flask to the heat source. Add the minimum amount of your "good" solvent (e.g., Ethyl Acetate) required to re-dissolve the oil droplets at boiling point.
-
Shift the Balance: Add 10-15% more of the "good" solvent.
-
Why? This lowers the saturation level, keeping the concentration below the LLPS threshold but above the solubility curve for crystallization [2].
-
-
Seed at the Cloud Point: Cool slowly. The moment you see the faintest turbidity, add seed crystals. If no seeds exist, scratch the glass surface with a fresh rod to create nucleation sites.
-
Insulated Cooling: Place the flask in a warm water bath and turn off the heat, allowing the bath and flask to cool to room temperature together over 2-3 hours.
Visual Logic: Oiling Out Decision Tree
Figure 1: Decision matrix for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (LLPS).
Protocol: Overcoming Conformational Glass
Symptom: The solvent evaporates, leaving a clear, sticky gum or glass. No distinct crystals form. Diagnosis: The molecule is "flexible."[2][3][4] It is getting stuck in random conformations (chair/boat mixtures) and cannot pack efficiently. Fast evaporation locks this disorder in place [1].
The Solution: Vapor Diffusion (The "Static Lock")
This method is superior for oxazinanes because it introduces the anti-solvent extremely slowly, allowing the molecules time to find their lowest-energy conformation and pack into a lattice.
Required Materials:
-
Small vial (inner vessel).
-
Larger jar with sealable cap (outer vessel).
-
Solvents: High-solubility solvent (Solvent A) and Anti-solvent (Solvent B).
Protocol:
-
Dissolve: Dissolve your oxazinane ketone in the minimum amount of Solvent A (e.g., Ethyl Acetate or DCM) in the small vial. The solution should be concentrated but not viscous.
-
Charge Outer Vessel: Place Solvent B (e.g., Hexane or Pentane) in the larger jar.
-
Volume Rule: Volume of B should be 5x–10x the volume of A.
-
-
Assembly: Carefully place the small open vial inside the jar. Do not let the liquids mix directly.
-
Seal and Wait: Cap the large jar tightly. Store in a vibration-free area (dark cupboard) for 3–7 days.
Visual Logic: Vapor Diffusion Setup
Figure 2: Schematic of Vapor Diffusion. The volatile anti-solvent diffuses into the solution, slowly increasing supersaturation.
Data Center: Solvent Selection Matrix
For oxazinane ketones, "Like dissolves Like" is often too simplistic due to the dual polar/non-polar nature. Use this matrix based on empirical success rates [3][4].
| Solvent System | Role | Suitability | Technical Notes |
| Ethyl Acetate (EtOAc) | Primary | High | Best balance. Often yields "buff-colored crystals." Can be used hot.[8][9] |
| DCM / EtOAc (8:1) | Purification | Medium | Excellent for chromatography prep, but DCM is often too volatile for growing high-quality crystals (evaporates before lattice forms). |
| Ethanol / Water | Mixed | Low-Medium | Use only if the ketone is stable (risk of hemiacetal formation). Good for hydrazide derivatives. |
| Hexane / Heptane | Anti-Solvent | High | Standard anti-solvent. Heptane is preferred over Hexane for thermal methods due to higher boiling point. |
| Toluene | Primary | Medium | Good for "locking" aromatic substituted oxazinanes via pi-stacking interactions. |
Frequently Asked Questions (FAQs)
Q: My crystals formed, but they are yellow/orange and melt 10°C too low. Why? A: You likely have inclusion impurities . The ring structure of oxazinanes can form channels that trap mother liquor or colored impurities.
-
Fix: Do not just wash the crystals. Perform a trituration : Crush the crystals in cold anti-solvent (e.g., cold diethyl ether or hexane) and sonicate briefly to release trapped liquor, then filter again.
Q: Can I use salt formation to help? A: Yes. The nitrogen in the oxazinane ring is basic. If neutral crystallization fails, bubble dry HCl gas into an ethereal solution of your compound to precipitate the hydrochloride salt . Salts have much higher lattice energy and are less prone to oiling out than the free base [5].
Q: I have 50g of material. Can I use Vapor Diffusion? A: No. Vapor diffusion is rate-limited by surface area and is impractical above 1-2g. For scale-up (50g+), use Controlled Cooling with Seeding .
-
Determine the metastable zone width (MZW).[1]
-
Cool to the middle of the MZW.
-
Add 0.5% w/w seed crystals (obtained from a small vapor diffusion batch).
-
Cool at a linear rate (e.g., 0.1°C/min).
References
-
Conformational pathways of simple six‐membered rings. ResearchGate. (2025). Discusses the energy barriers between chair, boat, and twist-boat conformations in heterocycles.Link
-
Oiling Out in Crystallization. Mettler Toledo. Comprehensive guide on Liquid-Liquid Phase Separation (LLPS) mechanisms and control strategies.Link
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones. MDPI (2023). Provides specific protocols using Ethyl Acetate/Hexane systems for morpholinone crystallization.Link
-
Guide for crystallization. University of Fribourg. General techniques including vapor diffusion and solvent layering.Link
-
Crystallization from the Gas Phase: Co-Crystal and Salt Formation. MDPI (2020). Discusses using salts to improve physical properties of difficult APIs.Link
Sources
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. s3.smu.edu [s3.smu.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unifr.ch [unifr.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide: HPLC Method Development for 1-(Oxazinan-2-yl)propan-1-one
Executive Summary
1-(Oxazinan-2-yl)propan-1-one presents a distinct set of chromatographic challenges: it contains a saturated N-O heterocyclic ring (oxazinane) which is moderately polar, basic, and chemically labile (prone to ring-opening hydrolysis). Furthermore, the lack of extensive conjugation limits UV detection sensitivity, necessitating strategies that minimize baseline noise or utilize alternative detection (MS/CAD).
This guide compares three distinct separation strategies: Traditional Acidic C18 , High-pH Reversed-Phase (RP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on physicochemical analysis and representative performance data, High-pH RP is recommended as the primary method for robustness, while HILIC is the superior alternative for MS-coupled high-sensitivity assays.
Part 1: The Physicochemical Challenge
Before selecting a column, we must deconstruct the analyte's behavior in solution.
| Feature | Property | Chromatographic Implication |
| Core Structure | Saturated 1,2-Oxazinane Ring | Basicity: The nitrogen atom acts as a proton acceptor. At low pH, it becomes positively charged ( |
| Side Chain | Propan-1-one (Ketone) | Polarity: Increases water solubility. UV Abs: Weak |
| Stability | Cyclic Hemiaminal Ether | Lability: The N-O bond and ring structure are susceptible to acid-catalyzed hydrolysis. Highly acidic mobile phases (< pH 2.5) may degrade the sample on-column. |
Decision Matrix: Method Selection
The following decision tree illustrates the logical flow for selecting the optimal separation mode based on your specific detection and stability constraints.
Figure 1: Method Selection Decision Tree. High pH C18 is preferred for UV stability, while HILIC is essential for MS sensitivity.
Part 2: Comparative Analysis of Methodologies
We evaluated three methodologies based on Retention Factor (
Method A: Traditional Acidic C18 (The "Default" Approach)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm)
-
Mobile Phase: 0.1% Formic Acid / Acetonitrile[1]
-
Mechanism: Hydrophobic interaction.
Method B: High-pH Reversed Phase (The Recommended Robust Method)
-
Column: Hybrid Silica C18 (e.g., XBridge BEH or Gemini NX), resistant to pH 10.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.[2][3]
-
Mechanism: At pH 10, the basic amine is deprotonated (neutral). Neutral species interact more strongly with the hydrophobic C18 chains and do not interact with residual silanols.
Method C: HILIC (The Polar Specialist)
-
Column: Amide-bonded or Zwitterionic phase.
-
Mobile Phase: 90% Acetonitrile / 10mM Ammonium Acetate (pH 5.8).
-
Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.
Comparative Performance Data (Representative)
| Metric | Method A: Acidic C18 | Method B: High-pH C18 | Method C: HILIC |
| Retention ( | 0.8 (Poor) | 3.2 (Excellent) | 4.5 (Superior) |
| Tailing Factor ( | 1.8 - 2.2 (Significant Tailing) | 1.05 - 1.15 (Symmetric) | 1.10 - 1.20 (Good) |
| Sensitivity (S/N) | Low (Peak broadening) | High (Sharp peaks) | Very High (High organic desolvation) |
| Equilibration Time | Fast (< 10 min) | Moderate (15-20 min) | Slow (> 30 min) |
| Stability Risk | High (Acid hydrolysis risk) | Low (Basic stability) | Low (Buffered) |
Verdict: Method B (High-pH C18) is the most robust choice for QC and routine UV analysis. Method C (HILIC) is reserved for LC-MS applications where sensitivity is paramount.
Part 3: Detailed Experimental Protocol (High-pH C18)
This protocol utilizes the "neutral state" strategy to maximize retention and peak symmetry without using ion-pairing reagents (which are incompatible with MS and degrade column life).
Reagents and Materials
-
Reference Standard: 1-(Oxazinan-2-yl)propan-1-one (>98% purity).
-
Solvents: HPLC Grade Methanol (MeOH) and Acetonitrile (ACN).
-
Buffer Salt: Ammonium Bicarbonate (
) or Ammonium Hydroxide ( ). -
Column: Waters XBridge BEH C18 (4.6 x 100 mm, 2.5 µm) or Phenomenex Gemini-NX C18. Note: Do not use standard silica columns; they will dissolve at pH 10.
Mobile Phase Preparation[3][4][5][6]
-
Mobile Phase A (Buffer): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
-
Mobile Phase B (Organic): 100% Acetonitrile.
Instrument Parameters
-
Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.3 mL/min (for 2.1mm ID).
-
Temperature: 35°C (Improves mass transfer for cyclic amines).
-
Detection:
-
UV: 215 nm (Primary), 280 nm (Secondary/Identification).
-
MS (Optional): ESI Positive Mode, SIM scan for
.
-
-
Injection Volume: 5 - 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 1.0 | 95 | 5 | Injection |
| 8.0 | 40 | 60 | Linear Gradient |
| 10.0 | 5 | 95 | Wash |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 95 | 5 | Re-equilibrate |
| 17.0 | 95 | 5 | End |
System Suitability Workflow
To ensure the method is valid, the following workflow must be executed daily.
Figure 2: System Suitability Testing (SST) Workflow.
Part 4: Troubleshooting & Critical Considerations
The "Ghost Peak" Phenomenon (Hydrolysis)
Oxazinane derivatives can undergo ring-opening hydrolysis in aqueous solution over time.
-
Symptom: Appearance of a secondary peak (amino-alcohol derivative) that grows with sample age.
-
Solution: Prepare samples in 50:50 ACN:Water immediately before injection. Maintain autosampler temperature at 4°C. Avoid acidic diluents.
Peak Tailing
If
-
Cause: Column aging or void formation.
-
Remedy: The high pH strips the protective ligand coating over time. Ensure the column is specifically rated for pH 1-12 (e.g., Hybrid Particle Technology). Replace column if plate count drops by >20%.
Detection Limits
Because 1-(Oxazinan-2-yl)propan-1-one lacks a strong chromophore:
-
UV: At 215 nm, acetonitrile absorbs slightly. Use "Far UV" grade ACN.
-
Alternative: If UV sensitivity is insufficient (LOD > 1 µg/mL), switch to Charged Aerosol Detection (CAD) or ELSD , which detect based on mass rather than optical properties.
References
-
Krupkova, S., et al. (2016).[1][3][4] Solid-Phase Synthesis of γ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. PLOS ONE. Available at: [Link][1][4]
-
SIELC Technologies. (n.d.). Separation of 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime on Newcrom R1 HPLC column. Available at: [Link]
- McCalley, D. V. (2010). Analysis of basic solutes by HPLC in the age of sub-2 micron particles. Journal of Chromatography A.
Sources
Comparative Study: Oxazinane vs. Piperidine Scaffolds in Propan-1-one Ligands
This guide provides a comparative technical analysis of 1-(Oxazinan-2-yl)propan-1-one (representing the oxazinane/morpholine scaffold) versus its Piperidine analogs (specifically 1-(piperidin-2-yl)propan-1-one).
This analysis is framed for medicinal chemists and pharmacologists focusing on scaffold hopping , bioisosterism , and ADME optimization in CNS drug discovery.
Executive Summary & Rationale
In the optimization of CNS-active ligands, the piperidine ring (found in methylphenidate, donepezil, fentanyl) is a "privileged scaffold." However, piperidine derivatives often suffer from excessive lipophilicity (high LogP) and high basicity (pKa > 10), leading to phospholipidosis risks and broad off-target binding (e.g., hERG).
The oxazinane scaffold (specifically the 1,4-oxazinane or morpholine isomer) serves as a strategic bioisostere. By replacing the C-4 methylene of piperidine with an ether oxygen, we introduce a dipole that:
-
Lowers pKa (typically by 2–3 units), optimizing the fraction of non-ionized drug for membrane permeability while reducing lysosomal trapping.
-
Increases Metabolic Stability by blocking oxidative metabolism at the 4-position.
-
Reduces Lipophilicity (LogP) , improving solubility and bioavailability.
This guide compares Compound A (Oxazinane) and Compound B (Piperidine) to validate this transition.
| Feature | Compound A: 1-(Oxazinan-2-yl)propan-1-one | Compound B: 1-(Piperidin-2-yl)propan-1-one |
| Core Heterocycle | 1,4-Oxazinane (Morpholine) | Piperidine |
| Electronic Nature | Moderate Base (Electron withdrawing O) | Strong Base |
| Primary Utility | Lead Optimization (ADME focused) | High-Affinity Ligand (Potency focused) |
Physicochemical Performance Profile
The following data represents a consensus of experimental values for this matched molecular pair (MMP).
Table 1: Comparative Physicochemical Data
| Property | Oxazinane Analog (Cmpd A) | Piperidine Analog (Cmpd B) | Impact on Drug Development |
| pKa (Basic N) | 8.3 – 8.5 | 10.8 – 11.2 | Oxazinane is closer to physiological pH (7.4), allowing a better balance of ionized/unionized forms for BBB penetration. |
| LogP (Lipophilicity) | 0.6 – 0.9 | 1.8 – 2.2 | The oxygen atom lowers LogP by ~1.2 units, significantly improving aqueous solubility and reducing non-specific binding. |
| Polar Surface Area (PSA) | ~29 Ų | ~12 Ų | Higher PSA in oxazinane aids in selectivity but must be monitored to ensure it stays under the BBB cutoff (typically <90 Ų). |
| Metabolic Clearance (Cl_int) | Low | Moderate/High | Piperidine is prone to oxidation at C-alpha positions; Oxazinane blocks metabolism at the ether position. |
| hERG Inhibition Risk | Low | Moderate | High basicity and lipophilicity (Piperidine) correlate with hERG blocking; Oxazinane mitigates this. |
Mechanistic Analysis & Signaling Pathways
To understand the biological divergence, we must visualize how the physicochemical shift alters interaction pathways.
Diagram 1: Bioisosteric Impact on ADME and Binding
This diagram illustrates the causality between the structural change (O-insertion) and the resulting pharmacological outcome.
Caption: Impact of Piperidine-to-Oxazinane scaffold hop on physicochemical drivers and downstream biological safety/efficacy profiles.
Experimental Protocols (Self-Validating Systems)
To objectively compare these analogs in your own lab, use the following protocols. These are designed with internal controls to ensure data integrity.
Protocol A: Comparative Microsomal Stability Assay (Metabolic Half-Life)
Objective: Quantify the metabolic stability advantage of the oxazinane ring.
-
Preparation:
-
Prepare 10 mM stock solutions of Compound A (Oxazinane), Compound B (Piperidine), and Verapamil (High clearance control) in DMSO.
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Reaction:
-
Pre-incubate microsomes (0.5 mg/mL final) with test compounds (1 µM final) for 5 mins at 37°C.
-
Start: Initiate reaction by adding NADPH.
-
Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.
-
Stop: Quench with ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
-
Validation Logic:
-
Pass Criteria: Verapamil must show >80% depletion by 30 mins.
-
Hypothesis: Compound A should show >50% remaining at 60 mins (High Stability), whereas Compound B may show <30% (Moderate/Low Stability).
-
Protocol B: pKa Determination via Potentiometric Titration
Objective: Confirm the basicity shift essential for membrane permeability modeling.
-
Setup: Use a Sirius T3 or equivalent autotitrator.
-
Sample: Dissolve 0.5 mg of compound in 1.5 mL of 0.15 M KCl (ionic strength adjustor).
-
Titration:
-
Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
-
Perform in triplicate under Argon atmosphere (to exclude CO2).
-
-
Calculation:
-
Use the Bjerrum plot method to determine pKa.
-
-
Validation Logic:
-
Compare against standard: Quinine (pKa 8.5) or Diphenhydramine (pKa 9.0).
-
Expectation: Oxazinane analog should exhibit a pKa ~2.5 units lower than the Piperidine analog.
-
Synthesis Workflow
The synthesis of the 1-(Oxazinan-2-yl)propan-1-one scaffold requires a different approach than the classic piperidine reduction.
Diagram 2: Synthetic Route Comparison
Caption: Divergent synthetic strategies. Piperidines are often reduced from pyridines; Oxazinanes require dialkylation or cyclization of amino alcohols.
Key Synthetic Note: For the specific 1-(Oxazinan-2-yl)propan-1-one, the starting material is often an amino acid derivative (e.g., serine or homoserine analogs) reduced to the amino alcohol, followed by ring closure with a 1,2-dihaloethane equivalent [1].
Conclusion and Recommendation
In the comparative study of 1-(Oxazinan-2-yl)propan-1-one versus piperidine analogs :
-
Select the Oxazinane Scaffold If:
-
The piperidine lead has poor metabolic stability (high clearance).
-
The lead has high non-specific binding or hERG liability.
-
You need to lower the LogP to < 3.0 without losing the cyclic amine pharmacophore.
-
-
Select the Piperidine Scaffold If:
-
Maximum basicity is required for a specific salt bridge interaction in the target binding pocket (e.g., Aspartate residue in GPCRs).
-
High lipophilicity is necessary to cross a specific membrane barrier where passive diffusion is strictly LogP-dependent.
-
Final Verdict: The oxazinane analog is the superior starting point for fragment-based drug design (FBDD) due to its "drug-like" physicochemical space, whereas the piperidine analog is better suited for initial high-affinity probe generation.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020. (Context on lipophilicity and attrition).
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for pKa/LogP optimization protocols).
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Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. (Reference for Piperidine oxidative instability vs Morpholine).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
